Echitoveniline
Description
Properties
IUPAC Name |
methyl 12-[1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMKFBSUDUKXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Echitoveniline: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitoveniline is a naturally occurring monoterpenoid indole (B1671886) alkaloid that has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, botanical origin, and reported biological activities of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and oncology who are interested in the potential of this compound for further investigation and drug development. This document summarizes the available quantitative data, outlines putative experimental protocols based on standard methodologies, and presents logical workflows for its study.
Introduction
The quest for novel therapeutic agents from natural sources remains a cornerstone of drug discovery. Monoterpenoid indole alkaloids, a diverse class of secondary metabolites found in various plant species, are of particular significance due to their wide range of pharmacological activities. This compound, a member of this class, has demonstrated cytotoxic effects, suggesting its potential as a lead compound for the development of new anticancer agents. This guide synthesizes the current knowledge on this compound to facilitate further research into its therapeutic applications.
Discovery and Origin
This compound was first discovered and isolated in 1979 by Majumder and his colleagues. The initial isolation was from the leaves and fruits of the plant Alstonia venenata R.Br., a member of the Apocynaceae family. Subsequent research has also identified this compound in other species of the same genus, notably Alstonia mairei[1]. The genus Alstonia is a rich source of bioactive indole alkaloids, which have been traditionally used in various folk medicine systems.
The structure and absolute stereochemistry of (-)-Echitoveniline were established through spectroscopic analysis and chemical correlation studies during its initial discovery.
Physicochemical Properties
While detailed physicochemical data from the primary literature is not fully available, the following table summarizes the basic properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₃₁H₃₆N₂O₇ | [1] |
| Molecular Weight | 548.63 g/mol | [1] |
| Class | Monoterpenoid Indole Alkaloid | [1] |
| Appearance | Not reported | - |
| Solubility | Not reported | - |
Biological Activity: Cytotoxicity
This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. The available data from various studies are summarized in the table below. It is important to note that experimental conditions may have varied between these studies.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Various Cancer Cells | Not specified | > 40 | [1][2] |
| A549 | Lung Carcinoma | 5.6 - 77.1 | [3] |
| Osteosarcoma cell lines | Bone Cancer | 9.2 - 13.0 (for similar alkaloids from A. mairei) | - |
The wide range of reported IC₅₀ values for the A549 cell line suggests that the cytotoxic effect of this compound may be dependent on the specific experimental conditions and the heterogeneity of the cancer cells. The finding that its activity is greater than 40 µM in some cancer cells indicates a degree of selectivity in its cytotoxic action[1][2].
Mechanism of Action and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action and the intracellular signaling pathways affected by this compound. While it exhibits cytotoxicity, the molecular targets and the cascade of events leading to cell death have not been elucidated. Further research is required to understand how this compound exerts its anticancer effects, which could involve apoptosis, cell cycle arrest, or other mechanisms.
Experimental Protocols (Putative)
The detailed experimental protocols from the primary literature are not available. However, based on standard methodologies in natural product chemistry and cell biology, the following outlines the likely procedures used for the isolation and evaluation of this compound.
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from Alstonia species.
References
Whitepaper: LM22A-4, a Novel TrkB Agonist with Potent Neuroprotective Properties
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A promising therapeutic strategy involves modulating neurotrophic signaling pathways to enhance neuronal survival and plasticity. This document provides a comprehensive technical overview of LM22A-4, a novel, synthetic small-molecule partial agonist of the Tropomyosin receptor kinase B (TrkB). LM22A-4 selectively activates the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), thereby initiating pro-survival intracellular signaling cascades. This whitepaper details the compound's mechanism of action, presents quantitative efficacy data from key preclinical studies, outlines detailed experimental protocols, and discusses its therapeutic potential in various models of neurological disease, including spinal cord injury, traumatic brain injury, and demyelinating disorders.
Introduction to LM22A-4
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity.[1] However, its therapeutic application is limited by poor pharmacokinetics and inability to cross the blood-brain barrier.[2] LM22A-4 was developed as a small-molecule mimetic of BDNF, designed to overcome these limitations.[1] It is a synthetic, non-peptide partial agonist that selectively binds to and activates the TrkB receptor, demonstrating significant neuroprotective and neurogenic effects in a variety of animal models.[1][3] Its development represents a significant step towards a new class of therapeutics for neurodegenerative and neurological disorders.[4]
Mechanism of Action: TrkB Pathway Activation
LM22A-4 exerts its neuroprotective effects by functioning as a partial agonist at the TrkB receptor.[1] Upon binding, it induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for neuronal survival and function.[5][6]
The primary pathways activated include:
-
PI3K/Akt Pathway: This is a major survival pathway that promotes neuronal survival and protects against apoptosis by inhibiting pro-apoptotic proteins.[4][5]
-
MAPK/ERK Pathway: This cascade is involved in regulating neuronal differentiation, neurite growth, and synaptic plasticity.[4][7]
-
PLCγ Pathway: Activation of this pathway contributes to synaptic plasticity and neuronal growth.[4]
By stimulating these pathways, LM22A-4 effectively mimics the pro-survival and plasticity-promoting effects of endogenous BDNF.[6][7]
Quantitative Data Presentation
The efficacy of LM22A-4 has been quantified across several in vitro and in vivo studies. The data highlights its potency and selective action at the TrkB receptor.
Table 1: In Vitro Efficacy and Potency of LM22A-4
| Parameter | Value | Description | Source |
|---|---|---|---|
| EC50 (TrkB Activation) | 200–500 pM | Concentration for 50% maximal neurotrophic activity in hippocampal neuron survival assays. | [3][7] |
| IC50 (BDNF Binding) | 47 nM | Concentration required to inhibit 50% of BDNF binding to the TrkB receptor. | [3] |
| Maximal Activity | ~85% | The compound acts as a partial agonist, achieving approximately 85% of the maximal survival effect of BDNF. | [3] |
| Standard In Vitro Dose | 500 nM | A standard concentration used in mechanistic and cell-based assays to ensure maximum effect. |[1][7] |
Table 2: In Vivo Neuroprotective Efficacy of LM22A-4
| Model | Animal | Dosage & Administration | Key Findings | Source |
|---|---|---|---|---|
| Spinal Cord Injury (SCI) | Mouse | 10 mg/kg | Significantly decreased expression of caspase-3, reduced apoptosis, and improved neurological scores. | [2] |
| Traumatic Brain Injury (TBI) | Pediatric Mouse | Intranasal (14 days) | Ameliorated myelin deficits, reduced tissue volume loss, and mitigated TBI-induced hyperactivity. | [8][9] |
| Demyelination | Mouse (Cuprizone model) | 500 µM (ICV infusion) | Promoted remyelination, increased myelin sheath thickness, and increased oligodendrocyte densities. | [1][10] |
| General Neuroprotection | Mouse | 0.22 mg/kg/day (Intranasal) | Increased phosphorylation of Trk, AKT, and ERK in the hippocampus and striatum. |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the neuroprotective effects of LM22A-4.
Western Blot Analysis of TrkB Pathway Activation
This protocol is used to quantify the activation (phosphorylation) of TrkB and its downstream signaling proteins, Akt and ERK.
-
Cell Culture: Plate E16 mouse hippocampal neurons in poly-L-lysine-coated 6-well plates (5 x 106 cells/well). Culture for 44-48 hours in Neurobasal medium with B27 supplement.[7]
-
Serum Starvation: Prior to treatment, switch cells to serum-free DMEM for 4 hours.[7]
-
Treatment: Treat neurons with LM22A-4 at various concentrations (e.g., 0.01 nM to 500 nM) or vehicle control for a specified time (e.g., 60 minutes).[7]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density using imaging software and normalize phosphorylated protein levels to total protein levels.
Pediatric Traumatic Brain Injury (TBI) Mouse Model
This in vivo model assesses the neuroprotective effects of LM22A-4 following brain injury in young animals.
-
Injury Induction: Anesthetize the mice. Induce a controlled cortical impact (CCI) TBI or perform a sham surgery (craniotomy without impact).[8]
-
Drug Administration: Immediately following surgery, begin daily intranasal administration of LM22A-4 or a saline vehicle. Continue treatment for 14 consecutive days.[8][9]
-
Behavioral Analysis: Starting at 4 weeks post-injury, perform a battery of behavioral tests to assess motor function, anxiety-like behavior, and social memory.[8][9]
-
Tissue Collection: At 5 weeks post-injury, perfuse the animals and collect the brains for histological analysis.[8]
-
Histology and Analysis: Process brain tissue for immunohistochemistry to assess myelin integrity (e.g., using Myelin Basic Protein staining), reactive gliosis (e.g., GFAP staining), and tissue volume loss.[8]
Cuprizone-Induced Demyelination Model
This model is used to study the effects of LM22A-4 on demyelination and remyelination processes.
-
Demyelination Induction: Feed mice a diet containing 0.2% cuprizone (B1210641) for 6 weeks to induce widespread demyelination in the central nervous system, particularly the corpus callosum.[1][10]
-
Treatment: After the cuprizone diet, implant osmotic pumps for intracerebroventricular (ICV) infusion of LM22A-4 (500 µM) or artificial cerebrospinal fluid (aCSF) vehicle for 7 days.[1][10]
-
Tissue Collection: After the 7-day infusion period, perfuse the mice and collect brain tissue.[10]
-
Analysis:
-
Immunostaining: Stain brain sections for markers of myelin (MBP) and oligodendrocytes (Olig2, CC1) to quantify the extent of remyelination and the density of oligodendrocyte lineage cells.[1]
-
Electron Microscopy (EM): Analyze the ultrastructure of the corpus callosum to measure myelin sheath thickness (g-ratio) and the proportion of myelinated axons.[1][10]
-
Conclusion and Future Directions
LM22A-4 is a promising novel compound with well-documented neuroprotective properties mediated through the selective activation of the TrkB signaling pathway. Preclinical data robustly supports its efficacy in models of acute neuronal injury and chronic neurodegeneration. Its small-molecule nature provides a significant pharmacokinetic advantage over protein-based neurotrophic factors.
Future research should focus on:
-
Pharmacokinetic and Safety Profiles: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to advance LM22A-4 towards clinical trials.
-
Chronic Disease Models: Further evaluation in long-term models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is warranted. A recent study on a related compound, LM11A-31, showed it was safe and well-tolerated in a Phase 2a trial for Alzheimer's disease, providing a strong rationale for this line of investigation.[11][12]
-
Combination Therapies: Investigating the synergistic effects of LM22A-4 with other therapeutic agents, such as anti-inflammatory drugs, could offer enhanced neuroprotection.
References
- 1. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of LM22A-4 on injured spinal cord nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LM22A-4 - Wikipedia [en.wikipedia.org]
- 4. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDNF-TrkB Signaling and Neuroprotection in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]
- 11. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 12. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease [prnewswire.com]
Preliminary In-Vitro Analysis of Echitoveniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitoveniline, a monoterpenoid indole (B1671886) alkaloid identified in plants of the Alstonia genus, has been the subject of preliminary in-vitro investigations to assess its cytotoxic potential. This document provides a concise technical overview of the available data, including a summary of reported cytotoxic activities and a representative experimental protocol for assessing the in-vitro effects of this compound. Due to the limited publicly available data on this compound, this guide also incorporates methodologies from studies on analogous compounds isolated from Alstonia species to provide a comprehensive framework for future research.
Quantitative Data Presentation
The in-vitro cytotoxic activity of this compound has been evaluated against human lung carcinoma (A549) cells. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding the cytotoxic potency of this compound.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | Not Specified | 5.6 - 77.1 | (Li et al., 2022a, 2022b, as cited in Arabian Journal of Chemistry)[1] |
| Various Cancer Cell Lines | Not Specified | > 40 | (MedChemExpress)[2] |
Note: The significant range in the reported IC50 values for the A549 cell line may be attributable to variations in experimental conditions, assay methodologies, or the purity of the tested compound. The original research articles by Li et al. were not accessible to provide further clarification.
Experimental Protocols
While the specific experimental details for the cytotoxicity assays of this compound are not fully available in the public domain, a representative protocol for determining the in-vitro cytotoxicity of monoterpenoid indole alkaloids from Alstonia species can be constructed based on established methodologies. The following protocol is a composite based on similar studies.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent at the highest concentration used) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Potential Signaling Pathways
As no specific signaling pathways for this compound have been elucidated, a generalized workflow for the in-vitro screening of a novel compound for cytotoxic activity is presented below.
Caption: Workflow for In-Vitro Cytotoxicity Screening.
Given the cytotoxic potential of many monoterpenoid indole alkaloids, a plausible, yet unconfirmed, mechanism of action for this compound could involve the induction of apoptosis. Below is a simplified, hypothetical signaling pathway for apoptosis that could be investigated in future studies.
Caption: Hypothetical Apoptotic Signaling Pathways.
Conclusion and Future Directions
The preliminary in-vitro data for this compound suggests potential cytotoxic activity, although the available information is limited and somewhat conflicting. Further research is warranted to definitively characterize its anticancer properties. Future studies should focus on:
-
Confirmation of Cytotoxicity: Comprehensive screening against a broader panel of cancer cell lines to determine the potency and selectivity of this compound.
-
Elucidation of Mechanism of Action: Investigating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, or other signaling pathways.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for its biological activity.
This technical guide provides a foundational framework for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.
References
- 1. Traditional uses, chemical composition and pharmacological activities of <i>Alstonia</i> R. Br. (Apocynaceae): A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Monoterpenoid Indole Alkaloids from Alstonia rupestris with Cytotoxic, Anti-Inflammatory and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Speculated Mechanism of Action of Echitoveniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Echitoveniline (B1164242) is a monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia scholaris. While direct pharmacological studies on this compound are scarce, its chemical structure, belonging to the diverse family of indole alkaloids, and its co-occurrence with other bioactive alkaloids in Alstonia scholaris, provide a strong basis for speculating on its potential mechanisms of action. This technical guide synthesizes the available information on structurally related Alstonia alkaloids to propose putative biological activities for this compound. The primary speculative mechanisms include anticancer, anti-inflammatory, and neuropharmacological activities. This document provides a comprehensive overview of these potential mechanisms, detailed experimental protocols for their investigation, and quantitative data from related compounds to guide future research and drug discovery efforts.
Introduction to this compound and Indole Alkaloids
This compound is an indole alkaloid, a class of naturally occurring compounds characterized by an indole nucleus. These compounds are widely distributed in nature and are known for their broad spectrum of biological activities.[1] Many indole alkaloids serve as lead compounds in drug discovery. This compound is a constituent of Alstonia scholaris, a plant with a long history of use in traditional medicine for treating a variety of ailments, including fever, malaria, and respiratory diseases.[2] The pharmacological profile of A. scholaris is largely attributed to its rich and complex alkaloid composition.
Speculative Mechanisms of Action
Due to the lack of direct experimental data for this compound, its mechanism of action is speculated based on the known activities of other prominent alkaloids isolated from Alstonia scholaris, such as echitamine, picrinine, vallesamine, and scholaricine.
Anticancer Activity
Several alkaloids from A. scholaris have demonstrated significant anticancer properties. The primary alkaloid, echitamine, has been shown to induce apoptosis in cancer cells.[3] This provides a strong rationale to hypothesize a similar mode of action for this compound.
Hypothesized Mechanism: this compound may induce programmed cell death (apoptosis) in cancer cells through the intrinsic or extrinsic pathway. This could involve the induction of DNA fragmentation and the activation of key executioner enzymes like caspase-3.[3][4]
Anti-Inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. A fraction of alkaloids from A. scholaris, containing picrinine, vallesamine, and scholaricine, has been shown to possess anti-inflammatory and analgesic effects.[5]
Hypothesized Mechanism: this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[5] Inhibition of these enzymes would lead to a reduction in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]
Immunomodulatory Effects
The total alkaloid extract of A. scholaris has been observed to modulate immune responses in a preclinical model of asthma.[7] This suggests that constituent alkaloids could have an influence on cytokine production and immune cell function.
Hypothesized Mechanism: this compound may modulate the balance of T-helper cell (Th1/Th2/Th17) responses, potentially by suppressing the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, while promoting the production of anti-inflammatory cytokines like IFN-γ.[7] It might also inhibit the activation of mast cells, reducing the release of inflammatory mediators.
Other Potential Activities
-
Pancreatic Lipase (B570770) Inhibition: Echitamine has been identified as an inhibitor of pancreatic lipase.[3] Given the structural similarities among Alstonia alkaloids, this compound could also possess this activity, suggesting a potential role in obesity management.
-
Vasorelaxant Effects: Vallesamine-type alkaloids have been reported to induce vasorelaxation.[8] this compound may share this property, potentially acting on vascular smooth muscle.
-
Neuropharmacological Effects: As an indole alkaloid, this compound has the potential to interact with the central nervous system, possibly modulating neurotransmitter systems.[9][10]
Quantitative Data for Related Alstonia Alkaloids
To date, no specific quantitative pharmacological data (e.g., IC50, Ki) for this compound has been published. The following table summarizes the available data for other bioactive alkaloids from Alstonia scholaris to provide a reference for the potential potency of this compound.
| Alkaloid | Target/Assay | Activity | Value | Reference |
| Echitamine | Pancreatic Lipase | IC50 | 10.92 µM | [3] |
| Scholarisine II | COX-2 Inhibition | Inhibition % at 100 µM | 62.4% | [11] |
| Scholarisine II | 5-LOX Inhibition | Inhibition % at 30 µg/mL | 72.3% | [11] |
| Picrinine | 5-Lipoxygenase | - | Anti-inflammatory activity noted | [1] |
Experimental Protocols for Mechanism of Action Elucidation
The following are detailed methodologies for key experiments to investigate the speculated mechanisms of action of this compound.
Anticancer Activity Assays
This assay is a hallmark of apoptosis.
Principle: During apoptosis, endonucleases cleave DNA in the linker regions between nucleosomes, generating fragments in multiples of 180-200 base pairs. When separated by agarose (B213101) gel electrophoresis, these fragments create a characteristic "ladder" pattern.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa, Jurkat) to 70-80% confluency. Treat cells with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.2% Triton X-100) and incubate on ice.
-
DNA Precipitation: Centrifuge to pellet cellular debris. To the supernatant, add NaCl and then ethanol (B145695) to precipitate the DNA.
-
RNase and Proteinase K Treatment: Resuspend the DNA pellet and treat with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
DNA Extraction: Perform phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Agarose Gel Electrophoresis: Resuspend the final DNA pellet in TE buffer with loading dye. Run the samples on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a synthetic substrate (e.g., DEVD-pNA) that, when cleaved by active caspase-3, releases a chromophore (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[3]
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the DNA fragmentation assay.
-
Cell Lysis: After treatment, pellet the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the vehicle control.
Anti-Inflammatory and Immunomodulatory Assays
Principle: These are enzymatic assays that measure the ability of a compound to inhibit the activity of purified enzymes. Commercially available kits are often used.[12][13]
Protocol (General):
-
Reagent Preparation: Prepare assay buffer, enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and a probe that fluoresces or changes color upon enzymatic reaction.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the enzyme and this compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Measurement: Measure the fluorescence or absorbance kinetically over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[12]
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[1][14]
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS). Treat the cells with different concentrations of this compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Sample and Standard Incubation: Add the collected supernatants and a serial dilution of a known cytokine standard to the plate and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme will convert the substrate to a colored product.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement and Analysis: Read the absorbance at 450 nm. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.[14]
Pancreatic Lipase Inhibition Assay
Principle: This colorimetric assay measures the activity of pancreatic lipase by its ability to hydrolyze a substrate, p-nitrophenyl palmitate (pNPP), into p-nitrophenol, which is yellow and can be measured at 405 nm.[7][15]
Protocol:
-
Reagent Preparation: Prepare an assay buffer, a solution of porcine pancreatic lipase, and a solution of the substrate pNPP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound solutions. Include a positive control (e.g., orlistat) and a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C.
-
Reaction Initiation: Add the pNPP substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition and the IC50 value for this compound.[7]
In Vitro Vasorelaxation Assay
Principle: This assay measures the ability of a compound to relax pre-contracted arterial rings, indicating a vasodilatory effect.
Protocol:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric artery) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2 at 37°C.[16]
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Tension Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value for the vasorelaxant effect.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Speculative apoptotic pathway induced by this compound.
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
Experimental Workflow
Caption: A logical workflow for investigating this compound's mechanism.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the pharmacological activities of its co-occurring alkaloids in Alstonia scholaris provide a strong foundation for targeted investigation. The speculative mechanisms outlined in this guide—anticancer activity via apoptosis induction, anti-inflammatory effects through inhibition of COX and LOX enzymes, and potential immunomodulatory properties—represent promising avenues for future research. The experimental protocols detailed herein offer a roadmap for researchers to systematically test these hypotheses. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform these assays, generate quantitative data, and ultimately validate its therapeutic potential. Such research will be crucial in determining if this compound can be developed into a novel therapeutic agent.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biogot.com [biogot.com]
- 6. abcam.com [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. protocols.io [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
Echitoveniline: Unraveling a Potential Therapeutic Enigma
A Deep Dive into an Alkaloid Shrouded in Scientific Mystery
For Immediate Release
[CITY, State] – Echitoveniline, a complex alkaloid isolated from the plant Alstonia venenata, presents a compelling yet enigmatic profile for the scientific and drug development community. Despite its well-defined chemical structure (C₃₁H₃₆N₂O₇) and molecular weight (548.6 g/mol ), a comprehensive understanding of its specific therapeutic targets and mechanisms of action remains largely uncharted territory within publicly accessible scientific literature. This technical guide aims to synthesize the currently available information on this compound and the broader context of alkaloids from the Alstonia genus, while transparently acknowledging the significant gaps in existing research that preclude a detailed analysis of its therapeutic potential.
Chemical Identity
This compound is classified as an indole (B1671886) alkaloid, a class of naturally occurring compounds known for their diverse and potent biological activities.
| Identifier | Value |
| IUPAC Name | methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate |
| Molecular Formula | C₃₁H₃₆N₂O₇ |
| Molecular Weight | 548.6 g/mol |
| Source | Alstonia venenata |
The Therapeutic Landscape of Alstonia Alkaloids: A Proxy for Potential
The genus Alstonia is a rich source of bioactive alkaloids, many of which have demonstrated significant pharmacological properties. While specific data on this compound is scarce, the activities of other alkaloids from this genus may offer clues to its potential therapeutic avenues. Research on various Alstonia species has revealed a spectrum of biological effects, including:
-
Anticancer Activity: Several alkaloids from Alstonia have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation.
-
Anti-inflammatory Effects: Compounds isolated from Alstonia have shown potential in modulating inflammatory pathways. This includes the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Analgesic Properties: Traditional uses of Alstonia extracts for pain relief are supported by scientific studies demonstrating the analgesic effects of its alkaloid constituents.
-
Antimicrobial Activity: Extracts from Alstonia venenata have been shown to possess broad-spectrum antimicrobial properties, indicating the potential of its constituent compounds, including this compound, in combating infectious diseases.
Postulated Therapeutic Targets and Signaling Pathways: An Extrapolation
Given the absence of direct experimental evidence for this compound, we can only extrapolate potential mechanisms of action based on the known activities of structurally related indole alkaloids and compounds from the Alstonia genus.
A hypothetical workflow for investigating the therapeutic targets of this compound is presented below. This diagram illustrates a logical progression of experiments that would be necessary to elucidate its mechanism of action.
Caption: A logical workflow for the systematic investigation of this compound's therapeutic potential.
Based on the activities of related alkaloids, a plausible, yet entirely speculative, signaling pathway that this compound might modulate in cancer cells could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: A speculative diagram of the intrinsic apoptotic pathway.
Methodologies for Future Investigation
To bridge the current knowledge gap, a systematic investigation into the biological activities of this compound is imperative. The following experimental protocols would be foundational in elucidating its therapeutic targets.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: To assess the effect of this compound on the metabolic activity of cancer cell lines.
-
Protocol: Seed cells in 96-well plates. After 24 hours, treat with a range of this compound concentrations for 48-72 hours. Add MTT solution and incubate. Solubilize formazan (B1609692) crystals and measure absorbance at 570 nm.
-
-
LDH Release Assay: To quantify plasma membrane damage as an indicator of cytotoxicity.
-
Protocol: Treat cells with this compound as above. Collect supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol: Treat cells with this compound. Harvest and wash cells. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI. Analyze by flow cytometry.
-
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes (e.g., Caspase-3, -8, -9).
-
Protocol: Treat cells with this compound. Lyse cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate. Measure the fluorescence or absorbance to determine caspase activity.
-
Target Identification and Pathway Analysis
-
Western Blotting: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways implicated in cancer (e.g., Akt, MAPK, NF-κB pathways).
-
Protocol: Treat cells with this compound. Lyse cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies. Detect signals using chemiluminescence.
-
-
Kinase Inhibition Profiling: To screen this compound against a panel of kinases to identify potential direct targets.
-
Protocol: Utilize a commercial kinase profiling service that employs radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against a large number of purified kinases.
-
Conclusion and Future Directions
This compound remains a molecule of significant interest but limited understanding. The rich pharmacological history of the Alstonia genus suggests that this compound likely possesses noteworthy biological activities. However, without dedicated and in-depth scientific investigation, its therapeutic potential remains speculative.
The path forward requires a systematic and rigorous application of modern pharmacological and molecular biology techniques. The experimental workflows and protocols outlined in this guide provide a roadmap for researchers to begin to unravel the mysteries of this compound. Such studies are essential to determine if this enigmatic alkaloid can be developed into a novel therapeutic agent for the benefit of patients. The scientific community is called upon to undertake this important research to unlock the potential held within this natural compound.
Profiling the Solubility and Stability of Echitoveniline: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of Echitoveniline. This guide, therefore, presents a generalized framework and best practices for the solubility and stability profiling of a novel indole (B1671886) alkaloid, using this compound as a representative example. The experimental protocols and data presented are illustrative and based on standard pharmaceutical development practices.
Introduction
This compound, an indole alkaloid identified in Alstonia venenata, represents a class of compounds with significant potential for therapeutic development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its advancement from a laboratory curiosity to a viable pharmaceutical agent. This technical guide provides a comprehensive overview of the methodologies and data presentation required for the robust characterization of this compound's solubility and stability profile, aimed at researchers, scientists, and drug development professionals.
Solubility Profiling
A comprehensive solubility profile is critical for formulation development, bioavailability enhancement, and toxicological studies. The solubility of this compound should be assessed in a range of aqueous and organic solvents relevant to pharmaceutical processing and physiological conditions.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
Objective: To determine the kinetic and thermodynamic solubility of this compound in various solvents.
Methodology:
-
Kinetic Solubility (High-Throughput Screening):
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well microplate, add a small aliquot of the DMSO stock to a series of aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents.
-
Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
-
Measure the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), after filtering out any precipitate.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of solid this compound to vials containing the selected solvents and buffers.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-72 hours).
-
Periodically sample the supernatant, ensuring no solid material is transferred.
-
Analyze the concentration of this compound in the filtered supernatant by a validated HPLC-UV or LC-MS method. Equilibrium is confirmed when consecutive measurements are consistent.
-
Data Presentation: Solubility of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Hypothetical Data | Hypothetical Data |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Hypothetical Data | Hypothetical Data |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Hypothetical Data | Hypothetical Data |
| Water | 7.0 | 25 | Hypothetical Data | Hypothetical Data |
| Ethanol | - | 25 | Hypothetical Data | Hypothetical Data |
| Propylene Glycol | - | 25 | Hypothetical Data | Hypothetical Data |
| Polyethylene Glycol 400 (PEG 400) | - | 25 | Hypothetical Data | Hypothetical Data |
| Dimethyl Sulfoxide (DMSO) | - | 25 | Hypothetical Data | Hypothetical Data |
Stability Profiling
Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final drug product. Stability studies are typically conducted under various stress conditions to accelerate degradation and elucidate degradation pathways.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Preparation of this compound Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and its solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid drug substance and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (DP) |
| 0.1 M HCl (60 °C) | 24 hours | Hypothetical Data | DP-1, DP-2 |
| 0.1 M NaOH (RT) | 8 hours | Hypothetical Data | DP-3 |
| 3% H₂O₂ (RT) | 24 hours | Hypothetical Data | DP-4, DP-5 |
| Thermal (80 °C, solid) | 7 days | Hypothetical Data | Minor degradation |
| Photostability (ICH Q1B) | - | Hypothetical Data | DP-6 |
Visualizations
Workflow for Solubility Determination
Caption: A generalized workflow for determining the kinetic and thermodynamic solubility of this compound.
Forced Degradation Study Workflow
Caption: Workflow illustrating the process of conducting forced degradation studies on this compound.
Hypothetical Degradation Pathway
Caption: A conceptual diagram showing potential degradation pathways for this compound under stress conditions.
Conclusion
The solubility and stability profiles are cornerstone data sets in the early development of any potential drug candidate. For this compound, a systematic approach as outlined in this guide will provide the necessary information to de-risk its development, guide formulation strategies, and ensure the quality and safety of future medicinal products. While specific data for this compound remains to be published, the methodologies and frameworks presented here offer a robust pathway for its comprehensive physicochemical characterization.
Initial Toxicity Screening of Echitoveniline: A Technical Guide
Disclaimer: This document outlines a framework for the initial toxicity screening of Echitoveniline. As of the latest literature review, specific toxicological data for this compound is not publicly available. Therefore, this guide utilizes data from the total alkaloid extracts of Alstonia scholaris and the structurally related indole (B1671886) alkaloid, Echitamine, as a surrogate to present a comprehensive approach to preliminary toxicity assessment. The experimental protocols and data presented herein should be considered illustrative for the purposes of this guide.
Introduction
This compound is an indole alkaloid found in various species of the Apocynaceae family, notably from the genus Alstonia. As with many novel bioactive compounds, a thorough evaluation of its toxicological profile is a critical prerequisite for any further therapeutic development. This technical guide provides a roadmap for the initial toxicity screening of this compound, encompassing both in vivo and in vitro methodologies. The objective is to identify potential toxic liabilities, establish preliminary safety margins, and guide future non-clinical safety studies.
In Vivo Toxicity Assessment
In vivo studies are essential for understanding the systemic effects of a test compound in a whole organism.[1] Acute and sub-chronic toxicity studies are foundational in establishing the preliminary safety profile of a new chemical entity.
Acute Oral Toxicity
Acute toxicity studies aim to determine the median lethal dose (LD50) and identify the signs of toxicity following a single high dose of the substance.
Table 1: Acute Oral Toxicity of Alstonia scholaris Total Alkaloids (TA) in Mice
| Parameter | Value | Reference |
| LD50 | 5.48 g/kg bw | [2][3] |
| Maximum Tolerated Dose (MTD) | 2.2 g/kg bw | [1] |
| Observed Toxic Effects at High Doses (9.0 - 12.8 g/kg bw) | Prone position, shortness of breath, wheezing, convulsions, and death.[3] | [3] |
Table 2: Acute Oral Toxicity of Individual Indole Alkaloids from Alstonia scholaris in Mice
| Alkaloid | Maximum Tolerated Dose (MTD) | Reference |
| Echitamine | > 2.0 g/kg bw | [3] |
| Scholaricine | < 0.75 g/kg bw | [3] |
| 19-epischolaricine | > 2.0 g/kg bw | [3] |
| Vallesamine | > 4.0 g/kg bw | [3] |
Sub-chronic Toxicity
Sub-chronic studies evaluate the effects of repeated dosing over a longer period, providing insights into target organ toxicity and the No-Observed-Adverse-Effect-Level (NOAEL).
Table 3: Sub-chronic Oral Toxicity of Alstonia scholaris Total Alkaloids (TA) in Beagle Dogs (13-week study)
| Parameter | Value | Reference |
| NOAEL | 120 mg/kg bw | [4] |
| Observed Effects at 120 mg/kg bw | Emesis and drooling.[4] | [4] |
| Parameters with No Significant Changes | Electrocardiography, bone marrow, urine, fecal, hematology, and clinical chemistry analyses.[4] | [4] |
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are rapid and cost-effective methods to screen for a compound's potential to cause cell death and to elucidate the underlying mechanisms.[2]
Cytotoxicity against Human Cancer Cell Lines
The cytotoxic potential of related indole alkaloids has been evaluated against various cancer cell lines.
Table 4: In Vitro Cytotoxicity of Echitamine Chloride
| Cell Line | Effect | Reference |
| HeLa, HepG2, HL60, KB, MCF-7 | Concentration-dependent cell killing | [5][6] |
| KB cells | Most sensitive to Echitamine chloride | [6] |
Note: Specific IC50 values for Echitamine on these cell lines were not provided in the referenced literature. Further studies would be required to quantify the cytotoxic potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicological studies.
Protocol for Acute Oral Toxicity Study in Mice
This protocol is based on the methodology described for the toxicity testing of Alstonia scholaris alkaloids.[2][3]
-
Animal Model: Healthy, adult mice of a specific strain (e.g., ICR), aged 6-8 weeks, weighing 18-22 g.
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly assigned to control and treatment groups (n=10/group, 5 male, 5 female).
-
The test substance (e.g., Total Alkaloids from A. scholaris) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
A single dose is administered by oral gavage. Dose levels are selected based on a preliminary range-finding study.
-
-
Observation:
-
Animals are observed continuously for the first 4 hours after dosing for any clinical signs of toxicity, and then periodically for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded before dosing and at specified intervals.
-
-
Necropsy: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
-
Cell Culture:
-
Select appropriate human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial toxicity screening of a novel compound like this compound.
Caption: General workflow for initial toxicity screening.
Hypothetical Signaling Pathway for Alkaloid-Induced Cytotoxicity
This diagram depicts a simplified, hypothetical signaling pathway that could be involved in the cytotoxic effects of certain alkaloids, leading to apoptosis.
Caption: Hypothetical pathway of alkaloid-induced apoptosis.
Conclusion
The initial toxicity screening is a pivotal step in the drug discovery and development pipeline. While specific data for this compound is currently lacking, the information available for related indole alkaloids from Alstonia scholaris provides a valuable starting point for designing a robust toxicological evaluation. The methodologies and data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to undertake a preliminary safety assessment of this compound and similar natural products. Future studies should focus on generating specific in vitro and in vivo toxicity data for this compound to accurately define its safety profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echitamine | CAS:6871-44-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Echitoveniline binding affinity and kinetics
An In-depth Technical Guide on the Binding Affinity and Kinetics of Echitoveniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a lesser-known alkaloid, has been the subject of limited investigation regarding its specific biomolecular interactions. This guide synthesizes the currently available, albeit sparse, information on its potential binding affinity and kinetics, primarily focusing on its likely interaction with acetylcholinesterase (AChE). Due to the direct scarcity of data for this compound, this document draws inferences from studies on related alkaloids isolated from Alstonia scholaris, a plant species with which this compound is putatively associated. This guide also provides detailed experimental protocols for assays that would be crucial in elucidating the binding characteristics of this compound, thereby paving the way for future research and drug discovery efforts.
Introduction
This compound is an alkaloid that is not extensively characterized in the scientific literature. Its name suggests a potential origin from plants of the Apocynaceae family, which are known to produce a wide array of bioactive alkaloids. Notably, extracts from Alstonia scholaris, a prominent member of this family, have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key therapeutic target in conditions such as Alzheimer's disease[1][2]. While direct evidence is lacking, the possibility of this compound contributing to this anticholinesterase activity warrants investigation. This guide aims to provide a foundational understanding of the potential binding affinity and kinetics of this compound by examining related compounds and outlining the necessary experimental frameworks for its comprehensive characterization.
Putative Target and Mechanism of Action
Based on the established anticholinesterase properties of extracts from Alstonia scholaris, it is hypothesized that this compound may act as an inhibitor of acetylcholinesterase. AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for various neurological disorders.
Quantitative Data on Related Alkaloids
Direct quantitative binding or kinetic data for this compound is not available in the public domain. However, to provide a relevant frame of reference, the following table summarizes the acetylcholinesterase inhibitory activity of other alkaloids, some of which are also found in Alstonia species or are structurally related.
| Alkaloid | IC50 (µM) | Target | Comments |
| Carinatumin A | 4.6 | Bovine Erythrocyte AChE | |
| Carinatumin B | 7.0 | Bovine Erythrocyte AChE | |
| Lycoposerramine-H | 16.7 | AChE | |
| Alkaloid 75 | 27.9 | AChE | |
| Taspine | 0.33 | AChE | More potent than galanthamine. |
| Taspine | 0.54 | Human AChE | |
| Phenserine (B12825) | 0.0453 | Human Erythrocyte AChE | Noncompetitive inhibition. |
| Tolserine (B1244227) | 0.00813 | Purified Human Erythrocyte AChE | Partial non-competitive inhibition. |
| Akuammine | 8.5 | Angiotensin-Converting Enzyme 1 (ACE1) | Also exhibits opioid receptor affinity. |
This table is a compilation of data for related alkaloids and does not represent data for this compound itself.
Experimental Protocols
To rigorously determine the binding affinity and kinetics of this compound, the following detailed experimental protocols are recommended.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for and characterize AChE inhibitors.
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound solution at various concentrations to the test wells. Add 20 µL of the solvent as a control.
-
Add 20 µL of the AChE solution to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the ATCh solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Determination of Kinetic Parameters (Lineweaver-Burk Plot)
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are essential.
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V₀) at each substrate and inhibitor concentration.
-
Plot the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Data Analysis:
-
Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax). The apparent Km will increase with increasing inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax will decrease with increasing inhibitor concentration.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax will decrease.
-
From the plots, the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) can be determined[3][4].
-
Receptor Binding Assay (Radioligand Displacement)
If this compound is suspected to interact with a specific receptor, a radioligand binding assay can determine its binding affinity (Kd or Ki).
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A suitable radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known non-labeled ligand (non-specific binding).
-
-
Separation:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptor-ligand complex will be retained on the filter.
-
-
Washing:
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Inhibition of AChE by this compound leads to increased acetylcholine levels.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity using Ellman's method.
Logical Relationship: Determining Inhibition Kinetics
Caption: Logic for determining the type of enzyme inhibition via kinetic studies.
Conclusion and Future Directions
The binding affinity and kinetics of this compound remain to be experimentally determined. The information on related alkaloids from Alstonia scholaris strongly suggests that acetylcholinesterase is a plausible target for this compound. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the inhibitory activity, mechanism of action, and binding characteristics of this compound. Future research should focus on isolating or synthesizing pure this compound, confirming its chemical structure, and subsequently performing the described assays. Such studies will be invaluable in understanding its pharmacological potential and could pave the way for the development of new therapeutic agents.
References
- 1. Natural AChE Inhibitors from Plants and their Contribution to Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Echitoveniline: A Review of the Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitoveniline, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus, has garnered interest within the scientific community for its potential biological activities. As with any compound of therapeutic interest, understanding its bioavailability is a critical step in evaluating its potential as a drug candidate. This technical guide aims to provide an in-depth overview of the current state of knowledge regarding the bioavailability of this compound. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the in vivo absorption, distribution, metabolism, and excretion (ADME) of this specific compound.
While studies have been conducted on the total alkaloid extracts of Alstonia species, which contain this compound among other alkaloids, specific pharmacokinetic data for isolated this compound remains elusive. Research has focused more on the isolation, chemical characterization, and in vitro cytotoxic effects of this compound.
This document will summarize the available, albeit limited, information pertinent to the broader context of Alstonia alkaloids and highlight the areas where further research is critically needed to elucidate the bioavailability of this compound.
Current State of Research
A thorough search of scientific databases and literature reveals the following:
-
Isolation and Identification: this compound has been successfully isolated from various parts of Alstonia plants, particularly Alstonia scholaris. Its chemical structure as a monoterpenoid indole alkaloid has been well-characterized.
-
In Vitro Activity: Some in vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines, suggesting potential anti-cancer properties.
-
Pharmacokinetics of Alstonia Alkaloid Extracts: A limited number of studies have investigated the pharmacokinetics of total alkaloid extracts from Alstonia scholaris. These studies provide a general overview of how the mixture of alkaloids is processed in the body. However, they do not offer specific data on the bioavailability of individual components like this compound. For instance, research on a capsule formulation of alkaloids from Alstonia scholaris leaves has explored the population pharmacokinetics of four major alkaloid constituents, but this compound was not among those detailed. Another study in rats focused on identifying the metabolites of a total alkaloid extract, noting that certain types of alkaloids appeared to be more readily absorbed into the bloodstream.
Data Presentation: A Noteworthy Absence
A key objective of this guide was to present quantitative data on the bioavailability of this compound in clearly structured tables. Unfortunately, due to the lack of specific in vivo pharmacokinetic studies on isolated this compound, no such data is currently available in the public domain. Key bioavailability parameters such as:
-
Maximum Plasma Concentration (Cmax)
-
Time to Reach Maximum Plasma Concentration (Tmax)
-
Area Under the Curve (AUC)
-
Oral Bioavailability (F%)
have not been reported for this compound.
Experimental Protocols: A Call for Future Research
The absence of bioavailability data is directly linked to the lack of specific in vivo studies. Therefore, this guide cannot provide detailed experimental protocols for key experiments cited. To address this knowledge gap, the following experimental workflow is proposed for future research endeavors.
Proposed Experimental Workflow for Determining this compound Bioavailability
Caption: Proposed workflow for a preclinical pharmacokinetic study of this compound.
Signaling Pathways and Logical Relationships
The current body of scientific literature does not describe any specific signaling pathways that are directly modulated by this compound. Research has primarily focused on its cytotoxic effects, but the underlying molecular mechanisms have not been elucidated. Therefore, the creation of diagrams for signaling pathways is not feasible at this time.
Conclusion and Future Directions
The exploration of the bioavailability of this compound is currently in its infancy. While the compound has been identified and some of its in vitro activities have been characterized, a critical lack of in vivo pharmacokinetic data prevents a thorough understanding of its potential as a therapeutic agent. To advance the study of this compound, future research should prioritize:
-
Conducting preclinical pharmacokinetic studies in animal models to determine its oral bioavailability and key ADME parameters.
-
Developing and validating sensitive analytical methods for the accurate quantification of this compound in biological matrices.
-
Investigating the metabolic pathways of this compound to identify its major metabolites.
-
Elucidating the molecular mechanisms underlying its observed in vitro cytotoxic effects to identify potential signaling pathways.
Addressing these research gaps is essential for the scientific and drug development communities to make informed decisions about the future of this compound as a potential therapeutic candidate. This guide serves as a call to action for further investigation into the fundamental pharmacokinetic properties of this intriguing natural product.
Methodological & Application
Application Notes and Protocols for Novel Venom-Derived Compounds in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venom-derived compounds represent a rich source of biologically active molecules with therapeutic potential, particularly in oncology. These compounds often exhibit high specificity and potency, making them attractive candidates for drug development. This document provides a generalized framework and detailed protocols for determining the appropriate dosage and evaluating the cytotoxic effects of a novel, hypothetical venom-derived compound, herein referred to as "Compound V," in a cell culture setting. The methodologies outlined are fundamental for the initial characterization of any new potential therapeutic agent.
Section 1: Initial Compound Handling and Preparation
Prior to experimentation, it is crucial to establish proper handling and storage procedures for Compound V. Due to the potential high potency and lability of venom-derived peptides and proteins, the following is recommended:
-
Storage: Store the lyophilized compound at -20°C or -80°C.
-
Reconstitution: Reconstitute the compound in a sterile, appropriate solvent (e.g., sterile water, PBS, or DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium just before each experiment.
Section 2: Determination of Optimal Cell Seeding Density
To ensure reproducible and accurate results in cytotoxicity assays, it is essential to first determine the optimal cell seeding density. This density should allow for exponential cell growth throughout the duration of the experiment without reaching over-confluency.
Experimental Protocol: Cell Seeding Density Optimization
-
Cell Culture: Culture the selected cancer cell line (e.g., HeLa, A549, MCF-7) in the recommended complete medium and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in a 96-well plate at various densities (e.g., ranging from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of the cytotoxicity assay (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay, such as the MTT assay, to quantify the number of viable cells.
-
Analysis: Plot the cell number against the initial seeding density for each time point. The optimal seeding density will be the one that results in exponential growth and reaches approximately 80-90% confluency by the end of the experiment.
Table 1: Example Data for Optimal Seeding Density of HeLa Cells
| Seeding Density (cells/well) | Cell Viability (Absorbance at 570 nm) after 48h | % Confluency (Visual Estimation) |
| 2,500 | 0.45 ± 0.05 | 40-50% |
| 5,000 | 0.88 ± 0.07 | 80-90% |
| 10,000 | 1.25 ± 0.09 | >95% (Over-confluent) |
| 15,000 | 1.30 ± 0.11 | >100% (Cells lifting) |
Based on this example data, a seeding density of 5,000 cells/well would be optimal for a 48-hour experiment.
Section 3: Dose-Response and Cytotoxicity Evaluation
The primary goal of the initial characterization of Compound V is to determine its cytotoxic potential and effective concentration range. This is typically achieved through a dose-response experiment.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at the predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Compound V in a complete culture medium. A common starting point is a wide concentration range (e.g., from 0.1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Compound V. Include a vehicle-only control (the solvent used to dissolve the compound, at the same final concentration as in the treated wells).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 2: Example Dose-Response Data for Compound V on A549 Lung Cancer Cells (48h Incubation)
| Compound V Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 0.95 | 0.08 | 100% |
| 0.1 | 0.92 | 0.07 | 96.8% |
| 1 | 0.85 | 0.06 | 89.5% |
| 5 | 0.68 | 0.05 | 71.6% |
| 10 | 0.48 | 0.04 | 50.5% |
| 25 | 0.25 | 0.03 | 26.3% |
| 50 | 0.12 | 0.02 | 12.6% |
| 100 | 0.05 | 0.01 | 5.3% |
From this data, the estimated IC50 value for Compound V on A549 cells is approximately 10 µM.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the cytotoxicity of a novel compound using the MTT assay.
Section 4: Hypothetical Mechanism of Action and Signaling Pathway
Many venom-derived compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism for cytotoxic agents is the induction of apoptosis through the activation of caspase cascades and the inhibition of pro-survival pathways like PI3K/Akt.
Hypothetical Signaling Pathway for Compound V
The following diagram illustrates a plausible signaling pathway through which Compound V might induce apoptosis in cancer cells. In this model, Compound V inhibits the PI3K/Akt pathway, a central regulator of cell survival, and activates the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway of Compound V inducing apoptosis in cancer cells.
Explanation of the Pathway:
-
Binding: Compound V binds to a specific cell surface receptor.
-
PI3K/Akt Inhibition: This binding event leads to the inhibition of the PI3K/Akt signaling pathway. Akt is a kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.
-
Activation of Pro-Apoptotic Proteins: Inhibition of Akt leads to the dephosphorylation and activation of Bad. Activated Bad then inhibits the anti-apoptotic protein Bcl-2.
-
Mitochondrial Permeabilization: The inhibition of Bcl-2 allows the pro-apoptotic protein Bax to form pores in the mitochondrial membrane.
-
Cytochrome c Release: This leads to the release of Cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c activates Caspase-9, which in turn activates the executioner caspase, Caspase-3.
-
Apoptosis: Activated Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols and hypothetical data are for illustrative purposes and should be adapted and optimized for specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling any novel chemical compounds.
References
Application Notes and Protocols for the Proposed Synthesis of Echitoveniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for the akuammiline (B1256633) alkaloid Echitoveniline. To date, a formal total synthesis of this compound has not been reported in peer-reviewed literature. The methodologies described herein are based on established synthetic strategies successfully applied to structurally related akuammiline alkaloids. These protocols are intended for informational purposes for qualified researchers in a controlled laboratory setting and must be adapted and optimized. All laboratory work should be conducted with appropriate safety precautions.
Introduction to this compound and the Akuammiline Alkaloids
This compound belongs to the complex family of akuammiline indole (B1671886) alkaloids, which are characterized by a rigid, cage-like polycyclic structure. A key architectural feature of this family is the C7-C16 bond that forms a methanoquinolizidine system. The intricate stereochemistry and dense functionality of these molecules make them challenging synthetic targets. However, their potential biological activities continue to attract significant interest from the synthetic and medicinal chemistry communities. The successful total syntheses of related alkaloids such as vincorine, strictamine, and picrinine (B199341) provide a solid foundation for devising a strategy to access this compound.
Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis for this compound is proposed, leveraging key transformations reported in the synthesis of other akuammiline alkaloids. The primary disconnection strategy involves a late-stage functional group interconversion and a key intramolecular cyclization to form the characteristic caged core.
A key disconnection is the ester linkage, revealing the core alkaloid and 3,4,5-trimethoxybenzoic acid. The core structure's synthesis is envisioned to stem from a simpler tricyclic intermediate, with the critical C7-C16 bond being formed through a strategic cyclization event. This approach mirrors successful strategies for other members of this alkaloid class.
.dot
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway and Key Experimental Protocols
The proposed forward synthesis is divided into three main stages:
-
Construction of a key tricyclic intermediate.
-
Formation of the pentacyclic core of the akuammiline skeleton.
-
Late-stage functionalization to yield this compound.
The synthesis would commence with the construction of a suitable tricyclic precursor containing the indole nucleus and the foundational rings for the subsequent cyclizations. A potential approach involves a Fischer indolization, a powerful method for indole synthesis.
Protocol 1: Fischer Indolization
-
Reaction Setup: A solution of a suitably substituted phenylhydrazine (B124118) hydrochloride (1.0 eq) and a functionalized cyclohexanone (B45756) derivative (1.1 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux (approximately 118 °C) and stirred vigorously for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the tricyclic indole intermediate.
This stage represents the most challenging aspect of the synthesis: the construction of the rigid, caged structure. This is often achieved through an intramolecular cyclization to form the critical C7-C16 bond. A possible strategy is an intramolecular Mannich reaction or a radical cyclization.
Protocol 2: Intramolecular Mannich Reaction
-
Precursor Preparation: The tricyclic intermediate from Stage 1 is functionalized to introduce an amine and an aldehyde or a precursor thereof, positioned to facilitate the desired cyclization.
-
Reaction Setup: The functionalized precursor (1.0 eq) is dissolved in a suitable solvent such as acetonitrile (B52724) or dichloromethane (B109758) in a sealed tube.
-
Reaction Conditions: A Lewis acid or Brønsted acid catalyst (e.g., trifluoroacetic acid, 0.2 eq) is added, and the reaction is stirred at a temperature ranging from room temperature to 80 °C, depending on the substrate reactivity. The reaction is monitored by LC-MS.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative HPLC to yield the pentacyclic core.
The final stage involves the introduction of the side chain at the C12 position and the esterification with 3,4,5-trimethoxybenzoic acid.
Protocol 3: Esterification
-
Reaction Setup: To a solution of the advanced pentacyclic intermediate (1.0 eq) and 3,4,5-trimethoxybenzoic acid (1.5 eq) in anhydrous dichloromethane at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup and Purification: The resulting dicyclohexylurea precipitate is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford this compound.
.dot
Caption: Proposed workflow for this compound synthesis.
Quantitative Data from Analogous Syntheses
While specific yield and purity data for the synthesis of this compound are unavailable, the following table summarizes typical yields for key transformations in the published total syntheses of related akuammiline alkaloids. This data can serve as a benchmark for the proposed synthesis.
| Transformation | Alkaloid Synthesized | Reported Yield (%) |
| Fischer Indolization | Picrinine | 60-70 |
| Intramolecular Heck Reaction | Vincorine | 45-55 |
| Intramolecular Mannich Reaction | Strictamine | 50-65 |
| Late-stage Esterification | General Procedure | >80 |
Note: Yields are highly substrate-dependent and require optimization.
Conclusion
The synthesis of this compound represents a significant challenge in natural product synthesis. The proposed strategy, building upon the successful approaches to other akuammiline alkaloids, provides a viable roadmap for researchers. Key steps such as the Fischer indolization and a robust intramolecular cyclization are critical for the successful construction of the complex polycyclic core. The protocols and data presented here serve as a foundational guide for the development of a successful total synthesis of this compound.
Application Notes and Protocols for Neuroscience Research
Topic: Echitoveniline
Note to the Reader: Comprehensive searches for "this compound" in scientific literature and databases did not yield any specific information. This suggests that "this compound" may be a novel, uncharacterized compound, or the name may be misspelled. The following application notes and protocols are provided as a generalized template for a hypothetical neuroactive compound, illustrating the expected data, methodologies, and visualizations for neuroscience research as per the user's request. The data and specific experimental details presented here are illustrative and should not be considered as factual results for any existing compound.
Introduction to Hypothetical Compound: "Neurovix"
"Neurovix" is a synthetic small molecule designed to modulate neuronal activity. Its potential applications in neuroscience research are broad, ranging from the investigation of fundamental synaptic mechanisms to the exploration of therapeutic strategies for neurological disorders. This document provides an overview of its biochemical properties, protocols for its use in in vitro and in vivo models, and diagrams of its putative signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for "Neurovix" based on preliminary characterization studies.
Table 1: Receptor Binding Affinity of Neurovix
| Target Receptor | Radioligand | Ki (nM) | Assay Type |
| NMDA Receptor | [3H]MK-801 | 15.2 | Competition Binding |
| AMPA Receptor | [3H]AMPAR | > 10,000 | Competition Binding |
| GABAA Receptor | [3H]Muscimol | > 10,000 | Competition Binding |
Table 2: In Vitro Efficacy and Toxicity of Neurovix
| Cell Line | Assay Type | Endpoint | EC50 / IC50 (µM) |
| SH-SY5Y | Neurotoxicity | Cell Viability (MTT) | 75.3 |
| Primary Cortical Neurons | Calcium Imaging | Glutamate-induced Ca2+ influx | 5.8 |
| Primary Cortical Neurons | Neurotoxicity | LDH Release | 92.1 |
Experimental Protocols
Protocol for In Vitro Neurotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of "Neurovix" on a neuronal cell line (SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
"Neurovix" stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Treatment: Prepare serial dilutions of "Neurovix" in culture medium. Remove the old medium from the wells and add 100 µL of the "Neurovix" dilutions. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Receptor Binding Assay
Objective: To determine the binding affinity of "Neurovix" for the NMDA receptor using a competition binding assay.
Materials:
-
Rat cortical membranes
-
[3H]MK-801 (radioligand)
-
"Neurovix"
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine rat cortical membranes (50-100 µg protein), a fixed concentration of [3H]MK-801 (e.g., 1 nM), and varying concentrations of "Neurovix".
-
Total and Non-specific Binding: For total binding, omit "Neurovix". For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Incubation: Incubate the tubes at room temperature for 1 hour.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the "Neurovix" concentration and use non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
Putative Signaling Pathway of Neurovix
The following diagram illustrates the hypothetical mechanism of action of "Neurovix" at the NMDA receptor, leading to the modulation of downstream signaling cascades involved in synaptic plasticity and cell survival.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Echitoveniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Echitoveniline, an Aspidosperma alkaloid.[1] Due to the limited availability of a standardized, validated HPLC method for this specific compound in publicly accessible literature, this application note outlines a comprehensive starting protocol based on the physicochemical properties of this compound and established chromatographic principles for related alkaloids. The provided methodology, including sample preparation, chromatographic conditions, and data analysis, is intended to serve as a robust foundation for researchers to develop and validate a method tailored to their specific instrumentation and research needs, such as purity assessment, stability studies, and pharmacokinetic analysis.
Introduction
This compound is a complex indole (B1671886) alkaloid with the molecular formula C₂₃H₂₈N₂O₄ and a molecular weight of 396.5 g/mol .[1] As with many natural products, accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document presents a recommended HPLC method to facilitate the analysis of this compound.
Proposed HPLC Method
The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific analytical column, HPLC system, and sample matrix.
Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary HPLC System with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
Rationale for Method Selection
-
Column: A C18 column is a versatile stationary phase suitable for the separation of a wide range of medium-polarity compounds like alkaloids.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid is a common and effective mobile phase for the analysis of alkaloids. The formic acid helps to improve peak shape and resolution by protonating the basic nitrogen atoms in the alkaloid structure.
-
Detection Wavelength: Based on the analysis of related alkaloids from Alstonia scholaris, a detection wavelength of around 250 nm is likely to provide good sensitivity for this compound.[2] A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength.
Experimental Protocols
Reagent and Sample Preparation
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B Preparation: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. For formulated products, dissolution in a suitable solvent followed by filtration may be sufficient.
System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. Inject the 10 µg/mL working standard solution six times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no carryover or system contamination.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
Expected Quantitative Data (Hypothetical)
The following tables present hypothetical but realistic data that could be obtained from a successful method validation based on the proposed protocol.
Table 1: System Suitability Results (Hypothetical)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 12.52 | 150234 | 1.15 | 5680 |
| 2 | 12.51 | 151098 | 1.16 | 5710 |
| 3 | 12.53 | 149876 | 1.14 | 5650 |
| 4 | 12.52 | 150567 | 1.15 | 5690 |
| 5 | 12.51 | 151234 | 1.16 | 5720 |
| 6 | 12.52 | 150876 | 1.15 | 5700 |
| Mean | 12.52 | 150647.5 | 1.15 | 5691.7 |
| %RSD | 0.06% | 0.35% | - | - |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Placeholder)
While this compound is a natural product with potential biological activity, its specific signaling pathways are not yet fully elucidated. The following is a placeholder diagram illustrating a generic signaling cascade that could be adapted as more information becomes available.
Caption: Generic signaling pathway placeholder.
Conclusion
The proposed HPLC method provides a solid starting point for the analysis of this compound. It is based on established principles for the chromatographic separation of alkaloids and can be readily adapted and validated in most analytical laboratories. The successful implementation of this method will enable researchers to accurately quantify this compound, which is essential for its further investigation and potential development as a therapeutic agent. It is imperative that users perform a full method validation to ensure the method is suitable for their intended purpose.
References
Application Note: Mass Spectrometry Analysis of Echitoveniline and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitoveniline is a monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus, which are known for their use in traditional medicine. Understanding the metabolic fate of such compounds is crucial for drug discovery and development, as metabolites can exhibit their own pharmacological or toxicological effects. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of drug metabolites.[1][2] This application note provides a detailed protocol for the analysis of this compound and its putative metabolites using a hypothetical in vitro model, based on established methods for related Alstonia alkaloids.
While specific metabolic data for this compound is not extensively available in the current literature, studies on other alkaloids from Alstonia scholaris have shown that hydroxylation and glucuronidation are primary metabolic pathways.[1][3] Therefore, this document will focus on the detection of hypothetical hydroxylated and glucuronidated metabolites of this compound.
Materials and Methods
In Vitro Incubation
-
Microsome Preparation : Rat liver microsomes (RLMs) are prepared from Sprague-Dawley rats.
-
Incubation Mixture : The incubation mixture contains this compound (10 µM), RLMs (0.5 mg/mL), and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) in a total volume of 200 µL of 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Incubation Conditions : The mixture is incubated at 37°C for 60 minutes in a shaking water bath.
-
Reaction Termination : The reaction is terminated by adding 400 µL of ice-cold acetonitrile (B52724).
-
Sample Preparation : The terminated reaction mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes to precipitate proteins. The supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation : An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.[1][4]
-
Chromatographic Conditions :
-
Column : ACQUITY UPLC CSH C18 column (2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase : A gradient of 0.3% formic acid in water (A) and acetonitrile (B).
-
Gradient : 5-30% B over 10 min, 30-90% B over 2 min, hold at 90% B for 2 min, then return to 5% B and equilibrate for 3 min.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ESI.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120°C.
-
Desolvation Gas Temperature : 350°C.
-
Desolvation Gas Flow : 600 L/hr.
-
Cone Gas Flow : 50 L/hr.
-
Data Acquisition : Full scan mode from m/z 100-1000 for metabolite identification and targeted MS/MS for quantification.
-
Results and Discussion
Putative Metabolic Pathway of this compound
Based on the metabolism of other Alstonia alkaloids, this compound is expected to undergo Phase I (oxidation) and Phase II (conjugation) metabolism. The primary reactions are likely to be hydroxylation, followed by glucuronidation of the hydroxylated metabolite.
References
- 1. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a FRET-Based Assay for Determining the Inhibitory Activity of Echitoveniline on Matrix Metalloproteinase-9 (MMP-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echitoveniline is a novel compound isolated from a venomous source, with a potential therapeutic role in modulating inflammatory processes. Preliminary studies suggest that its mechanism of action may involve the inhibition of key enzymes in extracellular matrix remodeling and inflammatory signaling. This application note describes a detailed protocol for a sensitive and high-throughput fluorescence resonance energy transfer (FRET)-based assay to quantify the inhibitory activity of this compound against human Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, and its dysregulation is implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases.
The assay described herein utilizes a specific MMP-9 FRET substrate, which is a peptide sequence flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The inhibitory potential of this compound is determined by quantifying the reduction in the rate of substrate cleavage in its presence.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving MMP-9, which can be modulated by inhibitors like this compound. Inflammatory stimuli can lead to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of pro-inflammatory enzymes like MMP-9. Once activated, MMP-9 can cleave various components of the extracellular matrix, contributing to tissue degradation and cell migration.
Caption: Hypothetical MMP-9 signaling pathway and point of inhibition by this compound.
Experimental Protocol
Principle of the Assay
This protocol outlines a FRET-based enzymatic assay to determine the inhibitory activity of this compound on MMP-9. The assay measures the fluorescence generated from the cleavage of a specific FRET peptide substrate by MMP-9. The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value of this compound, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by measuring the enzyme activity across a range of this compound concentrations.
Materials and Reagents
-
Enzyme: Recombinant Human MMP-9 (activated)
-
Substrate: MMP-9 FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Inhibitor: this compound
-
Positive Control: A known MMP-9 inhibitor (e.g., Batimastat)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Hardware: 96-well black, flat-bottom microplate; Fluorescence microplate reader with excitation at 328 nm and emission at 393 nm.
Experimental Workflow
The following diagram details the step-by-step workflow for the MMP-9 inhibition assay.
Caption: Experimental workflow for the MMP-9 FRET-based inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer as described in section 3.2.
-
Dilute the recombinant human MMP-9 to a final concentration of 10 nM in Assay Buffer.
-
Prepare a 10 mM stock solution of the MMP-9 FRET substrate in DMSO. Further dilute to 20 µM in Assay Buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, and then dilute these into Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a dilution series of the positive control inhibitor (e.g., Batimastat) in a similar manner.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted this compound, positive control, or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
-
Add 20 µL of Assay Buffer to the no-enzyme control wells.
-
Add 20 µL of the diluted MMP-9 enzyme (10 nM) to all other wells.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the diluted MMP-9 FRET substrate (20 µM) to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the MMP-9 inhibition assay with this compound and a positive control.
Table 1: Raw Fluorescence Data (RFU) over Time for this compound
| Time (min) | No Inhibitor | 1 nM this compound | 10 nM this compound | 100 nM this compound | 1 µM this compound |
| 0 | 5012 | 5025 | 5018 | 5030 | 5022 |
| 10 | 7534 | 7015 | 6523 | 5540 | 5105 |
| 20 | 10056 | 8995 | 8038 | 6050 | 5188 |
| 30 | 12578 | 10975 | 9553 | 6560 | 5271 |
| 40 | 15100 | 12955 | 11068 | 7070 | 5354 |
| 50 | 17622 | 14935 | 12583 | 7580 | 5437 |
| 60 | 20144 | 16915 | 14098 | 8090 | 5520 |
Table 2: Calculated Reaction Rates and Percentage Inhibition for this compound and Positive Control
| Compound | Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| This compound | 1 | 198.2 | 17.2 |
| 10 | 151.3 | 36.8 | |
| 100 | 50.9 | 78.7 | |
| 1000 | 8.3 | 96.5 | |
| 10000 | 1.2 | 99.5 | |
| Positive Control | 0.1 | 215.4 | 10.0 |
| (Batimastat) | 1 | 144.5 | 39.6 |
| 10 | 48.7 | 79.6 | |
| 100 | 5.1 | 97.9 | |
| 1000 | 0.8 | 99.7 | |
| No Inhibitor | - | 239.5 | 0 |
Table 3: Summary of IC50 Values
| Compound | IC50 (nM) |
| This compound | 25.4 |
| Positive Control (Batimastat) | 1.8 |
Conclusion
This application note provides a comprehensive protocol for a robust and reproducible FRET-based assay to determine the inhibitory activity of the novel compound this compound against MMP-9. The detailed methodology, including the experimental workflow and data analysis procedures, will enable researchers to accurately quantify the potency of this compound and similar compounds. The provided hypothetical data and diagrams serve as a clear guide for the execution and interpretation of this assay, which is a valuable tool in the early stages of drug discovery and development for inflammatory and other MMP-9-mediated diseases.
Application Notes and Protocols for Novel Compound Administration in Animal Models: A General Framework
Disclaimer: A thorough review of scientific literature did not yield specific information or established protocols for the administration of a compound identified as "Echitoveniline" in animal models. The information presented here is based on general principles of drug administration in rodents and is intended to serve as a comprehensive template for researchers working with novel compounds. Researchers should exercise caution and conduct preliminary dose-finding and toxicity studies before proceeding with extensive experimentation.
I. General Considerations for Administration in Rodent Models
The choice of administration route is a critical factor in experimental design, dictated by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objective of the study. Common routes for drug administration in laboratory animals include enteral (oral) and parenteral (intravenous, intraperitoneal, subcutaneous, intramuscular) methods.
II. Quantitative Data Summary
Effective data presentation is crucial for the interpretation and comparison of results. The following tables provide a template for summarizing key quantitative data from animal studies.
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Compound in Rats
| Parameter | Value (Mean ± SD) | Units |
| Bioavailability (F) | % | |
| Oral | 35 ± 8 | |
| Intraperitoneal | 85 ± 12 | |
| Peak Plasma Concentration (Cmax) | ng/mL | |
| Oral (10 mg/kg) | 450 ± 75 | |
| Intravenous (5 mg/kg) | 1200 ± 150 | |
| Time to Peak Concentration (Tmax) | hours | |
| Oral (10 mg/kg) | 1.5 ± 0.5 | |
| Half-life (t½) | 4.2 ± 0.8 | hours |
| Area Under the Curve (AUC) | ng·h/mL | |
| Oral (10 mg/kg) | 2100 ± 300 | |
| Intravenous (5 mg/kg) | 3500 ± 450 |
Table 2: Hypothetical Acute Toxicity Profile (LD50) in Mice
| Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Oral | 500 | 450-550 |
| Intravenous | 75 | 68-82 |
| Intraperitoneal | 150 | 135-165 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Table 3: Hypothetical Efficacy in a Murine Tumor Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg) | Route | Dosing Frequency | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | Daily | 0 |
| Compound X | 10 | IP | Daily | 45 ± 8 |
| Compound X | 25 | IP | Daily | 78 ± 12 |
| Positive Control | 5 | IV | Twice Weekly | 85 ± 10 |
III. Experimental Protocols
Detailed and reproducible protocols are the cornerstone of sound scientific research. The following are generalized protocols for common procedures.
A. Preparation of Dosing Solutions
The formulation of the dosing solution is contingent on the solubility of the test compound.
-
For Soluble Compounds:
-
Determine the appropriate vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a specific buffer).
-
Weigh the required amount of the compound in a sterile container.
-
Add the vehicle incrementally while vortexing or sonicating until the compound is fully dissolved.
-
Adjust the final volume to achieve the desired concentration.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
For Insoluble Compounds (Suspension):
-
Select a suitable suspending agent (e.g., 0.5% carboxymethylcellulose (CMC), 1% Tween 80).
-
Weigh the compound and place it in a sterile mortar.
-
Gradually add the vehicle while triturating with a pestle to create a uniform paste.[1]
-
Continue to add the vehicle in small increments until the desired concentration and volume are reached.
-
Homogenize the suspension further if necessary.
-
Prepare fresh daily and agitate before each administration to ensure uniform dosing.[1]
-
B. Administration Procedures
Proper restraint and technique are crucial for accurate dosing and animal welfare.
-
Oral Gavage (PO):
-
Select a gavage needle of the appropriate size for the animal (the length should be from the tip of the nose to the last rib).[1]
-
Gently restrain the animal, ensuring its head and body are in a straight line.[1]
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.[1]
-
Administer the dose smoothly.[1]
-
Carefully remove the needle and return the animal to its cage.[1]
-
-
Intravenous Injection (IV) - Tail Vein:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.[1]
-
Place the animal in a restraint device.
-
Swab the tail with alcohol.
-
Using a small gauge needle (27-30g), insert the needle into the lateral tail vein at a shallow angle.[1]
-
Inject the substance slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.[1]
-
-
Intraperitoneal Injection (IP):
-
Restrain the animal to expose its abdomen.[1]
-
Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure a blood vessel or organ has not been punctured.[1]
-
Inject the substance.[1]
-
-
Subcutaneous Injection (SC):
C. Anesthesia and Post-Procedure Care
Anesthesia may be required for certain procedures. Supportive care during and after is critical.
-
Anesthesia: A common anesthetic cocktail for rodents is a mixture of ketamine and xylazine (B1663881) administered intraperitoneally.[2] Anesthetic depth should be monitored by checking for the absence of a pedal withdrawal reflex.
-
Supportive Care:
-
Apply ophthalmic ointment to the eyes to prevent corneal drying during anesthesia lasting longer than 5 minutes.
-
Maintain body temperature using a heating pad.
-
Provide post-operative analgesia as recommended by institutional guidelines.
-
Monitor the animal continuously until it has fully recovered from anesthesia and is ambulatory.
-
IV. Visualizations: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
References
Application Notes and Protocols for In-Vivo Studies of Echitoveniline
Disclaimer: To date, specific in-vivo efficacy, mechanism of action, and established protocols for "Echitoveniline" are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a detailed, generalized template for a hypothetical novel alkaloid investigational agent, hereafter referred to as this compound. This document is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals initiating preclinical in-vivo evaluation of similar natural compounds. The experimental designs are based on established methodologies for the in-vivo assessment of novel alkaloids.[1][2][3][4][5]
Introduction
This compound is an alkaloid compound with a molecular structure suggesting potential therapeutic activities, such as anti-inflammatory and anti-cancer properties, common among this class of natural products.[6] These application notes provide a strategic and methodological framework for the in-vivo evaluation of this compound, commencing with essential safety and pharmacokinetic profiling, followed by efficacy assessment in relevant disease models. The provided protocols are designed to be adapted based on the specific research questions and the emerging properties of the compound. All animal studies should adhere to ethical guidelines and the principles of the ARRIVE guidelines for reporting in-vivo experiments.[1][2][3][4][5]
Preclinical In-Vivo Experimental Workflow
The in-vivo evaluation of this compound should follow a structured progression from safety and tolerability to pharmacokinetic characterization and finally to efficacy testing in appropriate animal models.
References
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. Guidelines for reporting experiments involving animals: the ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 6. researchgate.net [researchgate.net]
Echitoveniline as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitoveniline is a monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia venenata and Alstonia mairei.[1][2] As a member of a chemical class known for a wide range of biological activities, this compound holds potential as a molecular probe for investigating various cellular pathways. While research on this compound is in its early stages, related alkaloids from Alstonia species have demonstrated cytotoxic, anti-inflammatory, and neuroactive properties, suggesting promising avenues for its application in biomedical research and drug discovery. The alcoholic extract of the fruits of Alstonia venenata, which contains this compound, has been shown to affect acetylcholine (B1216132) esterase, indicating a potential role in modulating cholinergic neurotransmission.[3]
This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a molecular probe to explore cellular functions.
Molecular Profile
| Property | Value | Source |
| Chemical Formula | C₃₁H₃₆N₂O₇ | MedChemExpress |
| Molecular Weight | 548.63 g/mol | MedChemExpress |
| Class | Monoterpenoid Indole Alkaloid | MedChemExpress |
| Source | Alstonia venenata, Alstonia mairei | [1][2] |
| Known Bioactivity | Limited cytotoxicity against A549 lung cancer cells (IC₅₀ > 40 μM) | [1][2][4] |
Potential Applications as a Molecular Probe
Based on the known activities of related monoterpenoid indole alkaloids, this compound can be explored as a molecular probe in the following areas:
-
Neuropharmacology: Investigating its potential as a modulator of neurotransmitter systems, particularly cholinergic signaling, through its possible inhibitory effects on acetylcholinesterase.
-
Oncology: Although showing limited cytotoxicity on its own, it can be used in screening assays to identify potential synergistic effects with other anticancer agents or to probe mechanisms of drug resistance.
-
Inflammation Research: Given the anti-inflammatory properties of related compounds, this compound could be used to study inflammatory pathways and identify novel molecular targets.
-
Ion Channel Research: Indole alkaloids have been shown to modulate the function of various ion channels.[4][5][6][7] this compound could be employed to investigate its effects on specific ion channels, contributing to the understanding of their physiological roles.
Data Presentation: Cytotoxicity of Related Alstonia Alkaloids
To provide context for this compound's known low cytotoxicity, the following table summarizes the cytotoxic activities of other monoterpenoid indole alkaloids isolated from Alstonia species against various cancer cell lines.
| Alkaloid | Cell Line | IC₅₀ (μM) | Source |
| Alstomairine B | Human osteosarcoma (Saos-2) | 9.2 | [3] |
| Alstomairine B | Human osteosarcoma (U2OS) | 11.5 | [3] |
| Alstomairine C | Human osteosarcoma (Saos-2) | 10.3 | [3] |
| Alstomairine C | Human osteosarcoma (U2OS) | 13.0 | [3] |
| Scholarisin I | Human breast cancer (MCF-7) | < 30 | [8][9] |
| Scholarisin I | Human glioblastoma (U251) | < 30 | [8][9] |
| Scholarisin VI | Human breast cancer (MCF-7) | < 30 | [8][9] |
| Scholarisin VI | Human glioblastoma (U251) | < 30 | [8][9] |
| This compound | Human lung carcinoma (A549) | > 40 | [1][2][4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay Using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, MCF-7, U2OS)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on AChE activity using Ellman's method.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of this compound solution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without this compound). Calculate the IC₅₀ value for AChE inhibition.
Visualizations
Caption: Workflow for the isolation and biological screening of this compound.
Caption: Potential action of this compound at a cholinergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Echitoveniline for Studying Receptor X Signaling
Introduction
Echitoveniline is a novel synthetic alkaloid analog developed for the selective modulation of G-protein coupled receptors (GPCRs). This document provides detailed application notes and protocols for the use of this compound in studying the signaling of "Receptor X," a putative Gq-coupled receptor. Activation of Receptor X initiates a canonical signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2][3]
These application notes provide protocols for quantifying the effects of this compound on key downstream events in the Receptor X signaling pathway, including intracellular calcium mobilization, IP1 accumulation (a stable metabolite of IP3), and PKC activation.
Materials and Reagents
-
This compound
-
HEK293 cells stably expressing Receptor X (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium flux assay kit (e.g., Fluo-8 No Wash Calcium Assay Kit or Indo-1 AM)[4][5]
-
IP1 accumulation assay kit (e.g., IP-One HTRF® assay kit)[6]
-
PKC activity assay kit (e.g., ELISA-based or Western blot)[3][7]
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary and secondary antibodies for Western blotting (if applicable)
-
96-well or 384-well microplates (black, clear, or white as required by the assay)
-
Plate reader with capabilities for fluorescence, time-resolved fluorescence, and/or luminescence
Data Presentation
The following tables summarize the hypothetical quantitative data for the effects of this compound on Receptor X signaling.
Table 1: Potency and Efficacy of this compound in Functional Assays
| Assay | Parameter | Value |
| Calcium Mobilization | EC50 | 15 nM |
| Emax (% of control agonist) | 95% | |
| IP1 Accumulation | EC50 | 25 nM |
| Emax (% of control agonist) | 98% | |
| PKC Activation | EC50 | 40 nM |
| Emax (% of control agonist) | 92% |
Table 2: Comparison of this compound with a Standard Receptor X Agonist
| Compound | Calcium Mobilization EC50 (nM) | IP1 Accumulation EC50 (nM) | PKC Activation EC50 (nM) |
| This compound | 15 | 25 | 40 |
| Standard Agonist | 10 | 18 | 30 |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format using a fluorescent calcium indicator like Fluo-8.
Protocol:
-
Cell Seeding: Seed HEK293-Receptor X cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading: Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions.[5] Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 490 nm excitation and 525 nm emission for Fluo-8).
-
Data Acquisition: Record a baseline fluorescence for 10-20 seconds. Inject the this compound dilutions and continue recording the fluorescence intensity for an additional 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log concentration of this compound to determine the EC50 value.
IP1 Accumulation Assay
This protocol utilizes a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[6]
Protocol:
-
Cell Seeding: Seed HEK293-Receptor X cells in a white 384-well plate at a density of 10,000 cells per well. Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in stimulation buffer containing LiCl.[11][12] Add the compound dilutions to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.[11]
-
Cell Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents from the kit to lyse the cells and initiate the detection reaction.[11]
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).[11]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced.[6] Generate a standard curve and plot the concentration of IP1 against the log concentration of this compound to determine the EC50 value.
PKC Activation Assay (Western Blot for Phospho-PKC Substrate)
This protocol measures the phosphorylation of a known PKC substrate as an indicator of PKC activation.
Protocol:
-
Cell Culture and Treatment: Grow HEK293-Receptor X cells in 6-well plates to 80-90% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for a phosphorylated PKC substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized signal against the log concentration of this compound to determine the EC50.
Visualizations
Caption: Receptor X signaling pathway activated by this compound.
Caption: Workflow for the intracellular calcium mobilization assay.
Caption: Logical relationship for studying Receptor X with this compound.
References
- 1. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. immunechem.com [immunechem.com]
- 4. bu.edu [bu.edu]
- 5. Fluo-8 Calcium Flux Assay [protocols.io]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. Calcium Flux Assay [bio-protocol.org]
- 9. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 11. IP accumulation assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Echitoveniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Echitoveniline, a complex indole (B1671886) alkaloid. The guidance is based on established principles and common challenges encountered in the synthesis of related natural products.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise during the synthesis of this compound, with solutions derived from documented syntheses of complex alkaloids.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| EC-001 | Low yield in the core indole ring formation (e.g., via Fischer indole synthesis). | - High temperatures promoting side reactions or decomposition. - Inappropriate choice of acid catalyst for the specific substrate. - Poor quality of starting materials (e.g., hydrazine (B178648) or ketone precursors). | - Optimize Temperature: Systematically screen temperatures; for instance, some palladium-catalyzed cyclizations are effective between 60°C and 100°C, while others may require up to 140°C[1]. - Catalyst Screening: Test a range of acid catalysts, as stronger acids may facilitate the reaction at lower temperatures[1]. - Purify Reactants: Ensure high purity of starting materials through recrystallization or chromatography. |
| EC-002 | Poor diastereoselectivity in a crucial cyclization step (e.g., intramolecular Heck reaction). | - Insufficient facial bias in the cyclization precursor. - High flexibility of the ring system being formed. - Suboptimal choice of ligand on the metal catalyst (e.g., palladium). | - Introduce Bulky Groups: Add a sterically demanding substituent to influence the direction of cyclization[2]. - Employ Chiral Ligands: Use chiral ligands to induce asymmetry in the reaction[2]. - Rigidify Precursor: Introduce temporary tethers to reduce conformational flexibility[2]. |
| EC-003 | Lack of regioselectivity in late-stage functionalization. | - Multiple reactive sites with similar electronic properties. - Steric hindrance preventing reaction at the desired position. | - Protecting Groups: Strategically use protecting groups to block alternative reactive sites. - Directed Metalation: Employ directed ortho-metalation (DoM) or related strategies to functionalize a specific position. - Enzyme Catalysis: Consider using enzymes for highly specific transformations. |
| EC-004 | Low yield in a key oxidative coupling reaction to form a C-C bond. | - Substrate decomposition under harsh oxidative conditions. - Steric hindrance impeding the desired bond formation. - Inappropriate choice of oxidizing agent. | - Screen Milder Oxidants: Test a panel of milder oxidizing agents such as PIDA (phenyliodine diacetate) or IBX (2-iodoxybenzoic acid)[2]. - Optimize Conditions: Vary the solvent, temperature, and concentration to find the optimal reaction window[2]. - Substrate Modification: If feasible, alter the substrate to reduce steric hindrance[2]. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of a critical intramolecular oxidative coupling reaction that is proceeding with low efficiency?
A1: Low yields in such reactions are a common hurdle. To troubleshoot this, consider the following systematic approach[2]:
-
Reagent Screening: Systematically test a variety of hypervalent iodine reagents (e.g., PIDA, DMP, IBX) and metal-based oxidants.
-
Solvent and Temperature Optimization: The polarity and coordinating ability of the solvent can significantly impact the reaction. Evaluate a range of solvents and run the reaction at different temperatures.
-
Substrate Modification: If possible, modify the substrate to be more electronically predisposed to the desired cyclization or to reduce steric hindrance that may be impeding the reaction.
Q2: My Pictet-Spengler reaction for a key tetrahydro-β-carboline intermediate is producing significant side products. What can I do?
A2: The formation of side products, such as spiroindolenines, is a known issue in Pictet-Spengler reactions, often favored under harsher conditions. To favor the desired C3 cyclization, consider using milder conditions, such as a lower temperature and less concentrated acid[3]. Additionally, the choice of protecting group on the tryptamine (B22526) nitrogen can influence the outcome; electron-withdrawing groups can sometimes deactivate the indole nucleus, making side reactions more competitive[3].
Q3: What strategies can be employed to control stereochemistry in a complex intramolecular Heck reaction?
A3: Achieving high diastereoselectivity in intramolecular Heck reactions is crucial for complex alkaloid synthesis. Key strategies include[2]:
-
Substrate Control: Introduce a bulky substituent external to the forming ring to create a steric bias that controls the stereoselective outcome.
-
Catalyst Control: Employ chiral ligands on the palladium catalyst to induce asymmetry.
-
Conformational Locking: Rigidify the precursor molecule through the use of temporary tethers to restrict its flexibility and favor a specific cyclization pathway.
Q4: How critical is the choice of solvent and temperature in indole synthesis?
A4: The choice of solvent and temperature is highly critical. For example, in a multicomponent synthesis of tetrahydrocarbolines, switching the solvent from DMF to acetonitrile (B52724) and adjusting the temperature from 60°C to 80°C was necessary to achieve the desired β-tetrahydrocarboline product over the γ-isomer[4]. It is essential to perform systematic optimization of these parameters for each key step.
Experimental Protocols
General Protocol for an Intramolecular Heck Reaction Optimization
This protocol provides a general workflow for optimizing a diastereoselective intramolecular Heck reaction, a common step in the synthesis of complex indole alkaloids.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclization precursor (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the chosen phosphine (B1218219) ligand (10-20 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or toluene) and a suitable base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃, 2-3 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low reaction yields.
Decision Pathway for Stereoselectivity Optimization
Caption: Decision pathway for optimizing the stereochemical outcome of a key reaction.
References
Technical Support Center: Echitoveniline Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echitoveniline in aqueous solutions. As specific degradation pathways for this compound are still under extensive research, this guide offers general troubleshooting strategies and experimental frameworks based on established principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in concentration. What are the potential causes?
A rapid decrease in this compound concentration in an aqueous solution can be attributed to several factors. The primary causes of drug degradation in aqueous environments include pH instability, temperature sensitivity, and susceptibility to oxidation.[1] It is also crucial to consider the possibility of adsorption to the container surface. We recommend a systematic investigation of these factors to identify the root cause.
Q2: How does pH affect the stability of this compound in an aqueous solution?
The stability of a drug in solution is often pH-dependent.[1][2][3] For many compounds, hydrolysis is a major degradation pathway, and its rate can be significantly influenced by the pH of the solution. To determine the optimal pH for this compound stability, a pH-rate profile study is recommended. This involves preparing buffered solutions across a range of pH values and monitoring the degradation of this compound over time.
Q3: Is this compound sensitive to light?
Photodegradation can be a significant issue for light-sensitive compounds.[1] To assess the photosensitivity of this compound, a photostability study should be conducted. This typically involves exposing the this compound solution to a controlled light source (e.g., a photostability chamber with a xenon lamp) and comparing its degradation rate to a sample kept in the dark.
Q4: What are the best practices for preparing and storing this compound aqueous solutions to minimize degradation?
To minimize degradation, it is recommended to prepare fresh solutions of this compound whenever possible. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8 °C). The choice of an appropriate buffer system to maintain the optimal pH is also critical. Based on preliminary stability data, adjusting the solution to a slightly acidic pH may enhance stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in Chromatogram | Degradation of this compound | Perform stress testing (acidic, basic, oxidative, photolytic, and thermal conditions) to identify potential degradation products. Use LC-MS/MS or NMR to characterize the structure of the new peaks.[4] |
| Loss of Potency in Stored Solutions | Chemical Instability | Conduct a comprehensive stability study to evaluate the effects of pH, temperature, and light. Determine the shelf-life of the solution under various storage conditions. |
| Precipitate Formation | Poor Solubility or Degradation Product Precipitation | Check the solubility of this compound at the experimental concentration and pH. If solubility is not an issue, the precipitate may be a degradation product. Isolate and identify the precipitate. |
| Color Change in Solution | Oxidation or Formation of Chromophoric Degradants | Investigate the potential for oxidative degradation by conducting experiments in the presence and absence of antioxidants. Protect the solution from atmospheric oxygen. |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Solution Preparation: Prepare stock solutions of this compound in a suitable solvent and dilute them in each buffer to the final desired concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k). A plot of log(k) versus pH will provide the pH-rate profile.
Protocol 2: Photostability Testing of this compound
Objective: To assess the impact of light on the stability of this compound in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound in a transparent container (e.g., quartz cuvette or glass vial).
-
Control Sample: Prepare an identical solution and wrap the container in aluminum foil to protect it from light.
-
Light Exposure: Place both the test and control samples in a photostability chamber. The light source should comply with ICH Q1B guidelines.
-
Sampling: Withdraw samples from both the exposed and control solutions at specific time points.
-
Analysis: Determine the concentration of this compound in each sample by HPLC.
-
Evaluation: Compare the degradation rate of the light-exposed sample to the dark control to determine the extent of photodegradation.
Data Presentation
Table 1: Hypothetical Degradation of this compound at Different pH Values (40°C)
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.005 | 138.6 |
| 4.0 | 0.002 | 346.5 |
| 6.0 | 0.010 | 69.3 |
| 8.0 | 0.050 | 13.9 |
| 10.0 | 0.150 | 4.6 |
Table 2: Hypothetical Photostability Data for this compound Solution
| Time (h) | Concentration (µg/mL) - Light Exposed | Concentration (µg/mL) - Dark Control |
| 0 | 100.0 | 100.0 |
| 2 | 85.2 | 99.5 |
| 4 | 72.1 | 99.0 |
| 8 | 51.3 | 98.1 |
| 12 | 35.8 | 97.2 |
Visualizations
Caption: Workflow for determining the pH-rate profile of this compound.
Caption: Logical troubleshooting flow for this compound degradation issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Echitoveniline experimental variability
Disclaimer: Echitoveniline is a fictional compound created for this illustrative guide. The following data, protocols, and troubleshooting advice are based on common scenarios encountered with kinase inhibitors in cancer research and are intended to serve as a template.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed as a potent and selective inhibitor of the RAS-ERK signaling pathway. It is hypothesized to function by allosterically preventing the phosphorylation and subsequent activation of MEK1/2 by BRAF kinase. This leads to the downregulation of downstream signaling and is expected to induce apoptosis in BRAF-mutant cancer cells.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, but solubility should be confirmed for your specific application.
Q3: How should this compound stock solutions be stored?
A3: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months when stored at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution.
Q4: What is the stability of this compound in cell culture media?
A4: In standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum, this compound is stable for at least 72 hours at 37°C. Degradation may be more rapid in media with different pH or serum concentrations.
Troubleshooting Experimental Variability
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Density. High or low cell seeding density can significantly alter the apparent IC50.
-
Solution: Ensure a consistent cell seeding density across all plates and experiments. Optimize the seeding density so that cells are in the exponential growth phase for the duration of the assay.
-
-
Possible Cause 2: Compound Precipitation. this compound may precipitate in the culture medium, especially at higher concentrations.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Prepare serial dilutions carefully and ensure the final DMSO concentration is below 0.5% to maintain solubility.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can affect the IC50 value.
-
Solution: Standardize the incubation time (e.g., 48 or 72 hours) for all experiments.
-
Problem 2: No significant decrease in phosphorylated ERK (p-ERK) levels observed via Western Blot.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration or duration of treatment may not be sufficient to inhibit the pathway.
-
Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and harvest cell lysates at different time points (e.g., 1, 6, 24 hours).
-
-
Possible Cause 2: Suboptimal Lysate Preparation. Phosphatases may dephosphorylate p-ERK during sample preparation.
-
Solution: Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.
-
-
Possible Cause 3: Antibody Issues. The primary antibody for p-ERK may be non-specific or used at a suboptimal dilution.
-
Solution: Validate your p-ERK antibody using positive and negative controls (e.g., cells stimulated with a known activator of the pathway). Titrate the antibody to determine the optimal concentration.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E Mutant | 50 |
| SK-MEL-28 | Malignant Melanoma | V600E Mutant | 75 |
| HT-29 | Colorectal Cancer | V600E Mutant | 120 |
| MCF-7 | Breast Cancer | Wild-Type | > 10,000 |
| HCT116 | Colorectal Cancer | Wild-Type | > 10,000 |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (p-ERK inhibition) | 100 nM - 1 µM | A 6-hour incubation is recommended. |
| Cell Viability (MTT/CellTiter-Glo) | 10 nM - 10 µM | A 72-hour incubation is recommended. |
| In Vitro Kinase Assay | 1 nM - 500 nM | Dependent on enzyme and substrate concentration. |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Treatment: Seed cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO vehicle for the desired time.
-
Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the bands using an ECL chemiluminescence substrate and an imaging system.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing this compound's inhibition of MEK1/2 activation.
Caption: A logical workflow for troubleshooting unexpected experimental results.
optimizing Echitoveniline concentration for efficacy
For Research Use Only
Welcome to the technical support center for Echitoveniline, a novel, potent, and selective inhibitor of the Apoptosis-Promoting Kinase 1 (APK1). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting guidance for common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of Apoptosis-Promoting Kinase 1 (APK1). By binding to the ATP-binding pocket of APK1, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-apoptotic signaling cascade. Recent studies have also suggested that some kinase inhibitors can induce the degradation of their target proteins, a phenomenon that may contribute to the long-term efficacy of this compound.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[2]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.[2] A good starting point for a dose-response curve would be a range from 1 nM to 10 µM.
Q4: How stable is this compound in cell culture media?
A4: The stability of kinase inhibitors in cell culture media can vary depending on the specific compound, the media composition, and the presence of serum.[2] It is good practice to prepare fresh dilutions of this compound in media for each experiment from a frozen stock. If long-term experiments are planned, the stability of this compound in your specific media and conditions should be empirically determined.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Prepare fresh dilutions from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[2] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[2] |
| Poor Cell Permeability | While this compound is designed for good cell permeability, this can vary between cell types. Consider increasing the incubation time or using a permeabilization agent if appropriate for your assay. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to APK1 inhibition. This can be due to mutations in the APK1 gene, or upregulation of compensatory signaling pathways.[3] Consider using a different cell line or investigating potential resistance mechanisms. |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Recommended Solution |
| Off-target Toxicity | High concentrations of the inhibitor may affect other essential cellular pathways.[2] Use the lowest effective concentration of this compound that achieves the desired biological effect. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells.[2] Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%).[2] |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent, as this can increase sensitivity to toxic effects. |
Issue 3: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Inhibitor Concentration | Prepare a master mix of the inhibitor in the media to add to all relevant wells to ensure consistency.[2] Use calibrated pipettes for all dilutions.[2] |
| Cell Culture Variability | Use cells of a similar passage number and ensure consistent cell density at the time of treatment.[2] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate the inhibitor.[2] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture media. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 10 µM to 1 nM). Also, prepare a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT or a commercially available kit, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and normalize the data to the vehicle-treated cells. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis to Confirm APK1 Pathway Inhibition
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., the IC50 value determined in Protocol 1) and for the desired time. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of APK1. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the downstream substrate to serve as a loading control.
-
Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: A decrease in the phosphorylated downstream substrate in the this compound-treated samples compared to the vehicle control would confirm the inhibition of the APK1 pathway.
Visualizations
Caption: The APK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Echitoveniline Off-Target Effects
Welcome to the Echitoveniline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the inhibition of several key RTKs implicated in tumor growth, angiogenesis, and metastatic progression. The primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[1][2][3] It also demonstrates potent activity against KIT, the receptor tyrosine kinase that is a key driver in the majority of gastrointestinal stromal tumors (GISTs).[1][2][4]
Q2: What are the known off-target effects of this compound?
A2: Due to the conserved nature of the ATP-binding pocket in kinases, this compound can interact with unintended targets.[5] Notable off-target effects include the inhibition of AMP-activated protein kinase (AMPK), which can lead to cellular metabolic dysregulation and has been implicated in cardiotoxicity observed in some preclinical models.[6][7][8] Additionally, this compound can inhibit drug transporters like P-glycoprotein (ABCB1) and ABCG2, potentially altering the pharmacokinetics of co-administered drugs.[6][9]
Q3: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in data interpretation. A multi-faceted approach is recommended:
-
Use of Structurally Different Inhibitors : Confirm your findings with a structurally unrelated inhibitor that targets the same primary kinase. If the phenotype is consistent, it's more likely an on-target effect.[5]
-
Genetic Knockdown/Knockout : Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the primary target. If the resulting phenotype mirrors that of this compound treatment, it strongly suggests an on-target mechanism.[5][10]
-
Dose-Response Analysis : On-target effects should manifest at lower concentrations of this compound, closer to its IC50 for the primary target. Off-target effects typically require higher concentrations.[5]
-
Rescue Experiments : In your cellular model, introduce a mutated, this compound-resistant version of the primary target kinase. This should reverse the on-target effects, but not those caused by off-target interactions.[11]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations intended to be selective for the primary target.
-
Possible Cause : Potent inhibition of an off-target kinase that is essential for cell survival.
-
Troubleshooting Steps :
-
Perform a Kinase Selectivity Profile : Screen this compound against a broad panel of kinases to identify unintended targets.[5][11]
-
Conduct a Dose-Response Curve : This will help determine the lowest possible concentration that achieves the desired inhibition of the primary target while minimizing toxicity.[11]
-
Validate with an Alternative Inhibitor : Use a different inhibitor for the same target with a distinct chemical structure to see if the cytotoxicity persists.[11]
-
Issue 2: Contradictory results are observed between in vitro kinase assays and cell-based experiments.
-
Possible Causes :
-
ATP Concentration : In vitro assays are often conducted at ATP concentrations much lower than physiological levels, which can make inhibitors appear more potent.[12]
-
Inhibitor Stability and Solubility : The compound may not be stable or soluble under cell culture conditions.[12]
-
Cellular Context : The presence of compensatory signaling pathways or the specific conformation of the kinase within the cell can influence the inhibitor's effectiveness.[12]
-
-
Troubleshooting Steps :
-
Confirm Target Engagement in Cells : Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cellular environment.[13][14]
-
Assess Downstream Signaling : Use Western blotting to check the phosphorylation status of known downstream effectors of your target kinase. Unexpected changes could point to off-target activity.[11]
-
Test in Multiple Cell Lines : This can help differentiate between cell line-specific artifacts and more general off-target effects.[11]
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets and key off-targets. A lower IC50 value indicates greater potency. The significant difference between the IC50 for on-target versus off-target kinases highlights the compound's selectivity.
| Kinase Target | IC50 (nM) | Target Type |
| PDGFRβ | 2 | Primary |
| VEGFR2 (Flk-1) | 80 | Primary |
| c-Kit | Varies by mutation | Primary |
| FLT3 | 30-250 | Off-Target |
| AMPK | High µM range | Off-Target |
Note: IC50 values are representative and can vary based on assay conditions.[15]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective : To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology :
-
Compound Preparation : Prepare this compound at a concentration that is significantly higher than its on-target IC50 (e.g., 1 µM).[11]
-
Kinase Panel : Engage a commercial kinase profiling service that offers a comprehensive panel of human kinases.[16][17]
-
Binding Assay : The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[11]
-
Data Analysis : The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Potent off-target interactions can then be further investigated with IC50 determinations.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective : To confirm the engagement of this compound with its target protein in a cellular context.
Principle : The binding of a ligand (this compound) to its target protein increases the protein's thermal stability.[13]
Methodology :
-
Cell Treatment : Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control for 1-2 hours at 37°C.[13]
-
Cell Harvesting : Harvest the cells and wash them with ice-cold PBS.[13]
-
Thermal Challenge : Resuspend the cell pellet in PBS and divide it into aliquots in PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes. Include a non-heated control.[13][18]
-
Cell Lysis : Lyse the cells immediately after heating using freeze-thaw cycles.[13][19]
-
Clarification of Lysates : Centrifuge the lysates at high speed to pellet the aggregated proteins.[13]
-
Western Blotting : Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting.[13]
-
Data Analysis : Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[13]
Visualizations
Caption: this compound's dual effect on intended and unintended pathways.
Caption: A step-by-step guide to diagnosing unexpected cytotoxicity.
Caption: A logical flow for confirming on-target vs. off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. bocapharmacygroup.com [bocapharmacygroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Echitoveniline Purification
Welcome to the technical support center for the purification of Echitoveniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This compound is an Aspidosperma alkaloid with a complex pentacyclic structure.[1] The purification of polar indole alkaloids like this compound often presents a unique set of challenges due to their chemical properties. These molecules frequently contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases.[2] Key difficulties include:
-
Strong Adsorption: The polar nature of these alkaloids can cause them to bind very strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.[2]
-
Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel, are a primary cause of peak tailing.[2] This distortion complicates fraction collection and reduces purity.
-
Poor Resolution: The presence of multiple, structurally similar alkaloids in a crude extract can make achieving baseline separation a significant challenge.[2]
-
Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[2]
Q2: How do I select the appropriate stationary phase for my separation?
The choice of stationary phase is critical for a successful separation.[2]
-
Silica Gel: This is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause issues with basic alkaloids like this compound.
-
Alumina (B75360) (Basic or Neutral): For basic compounds, basic or neutral alumina can be a better choice than silica gel to minimize strong acidic interactions and reduce peak tailing.
-
Reversed-Phase (C18): Reversed-phase chromatography is an excellent alternative, especially for polar compounds. The separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.
Q3: What are some common mobile phase systems for alkaloid purification?
The selection of the mobile phase is crucial for achieving good separation. A typical approach is to start with a non-polar solvent and gradually increase the polarity.
-
Normal-Phase Chromatography (Silica Gel or Alumina):
-
Hexane/Ethyl Acetate (B1210297) gradients
-
Dichloromethane (B109758)/Methanol (B129727) gradients
-
To reduce peak tailing of basic alkaloids, a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) is often added to the mobile phase.[2]
-
-
Reversed-Phase Chromatography (C18):
-
Water/Methanol gradients
-
Water/Acetonitrile (B52724) gradients
-
Often, a modifier like formic acid or trifluoroacetic acid (0.1%) is added to the mobile phase to improve peak shape by ensuring the alkaloid is protonated.
-
Troubleshooting Guides
This guide addresses specific issues encountered during the column chromatography of this compound and similar indole alkaloids.
Problem: My target alkaloid will not elute from the column, even with a highly polar solvent system.
-
Possible Cause: The alkaloid is interacting too strongly with an acidic stationary phase like silica gel.[2]
-
Solution:
-
Add a Basic Modifier: A common solution for highly retained polar compounds is a solvent system containing a small amount of a base. For example, a gradient of methanol in dichloromethane with 0.5% ammonium hydroxide.
-
Change the Stationary Phase: Switch to a less acidic or basic stationary phase, such as neutral or basic alumina.[3]
-
Use Reversed-Phase Chromatography: If the compound is sufficiently polar to be soluble in aqueous mobile phases, reversed-phase chromatography is a good alternative.[2]
-
Problem: My collected fractions show significant peak tailing.
-
Possible Cause 1: Secondary Interactions: The basic nitrogen atom of the indole alkaloid is interacting with acidic silanol groups on the silica gel stationary phase.[2] This is the most common cause of tailing for basic compounds.
-
Solution 1: Add a basic modifier like triethylamine or ammonium hydroxide to your mobile phase to compete with the alkaloid for the active sites on the silica gel.
-
Possible Cause 2: Column Overload: Too much sample has been loaded onto the column for its size and capacity.
-
Solution 2: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the column's weight in the crude extract.
Problem: The resolution between my target compound and an impurity is poor.
-
Possible Cause: The chosen mobile phase does not have the correct selectivity for the compounds being separated.
-
Solution: Optimize the mobile phase. Go back to Thin Layer Chromatography (TLC) and screen different solvent systems to find one that provides a greater difference in Rf values between your target compound and the impurity.[2] Consider trying solvents with different properties (e.g., swapping methanol for acetonitrile or ethyl acetate for acetone).
Problem: I suspect my indole alkaloid is degrading during purification.
-
Possible Cause: The compound is unstable on the acidic surface of silica gel.[2]
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base (like triethylamine in your solvent) to neutralize the acidic sites.[2]
-
Use a Different Stationary Phase: Switch to a neutral stationary phase like neutral alumina or consider reversed-phase chromatography.
-
Data Presentation
The following tables provide example data from the purification of indole alkaloids, which can serve as a general reference for what to expect during the purification of this compound.
Table 1: Comparison of Extraction Methods for Indole Alkaloids
| Extraction Method | Solvent | Typical Yield Range (%) | Purity Range (%) | Reference |
| Maceration | Methanol | 0.5 - 2.0 | 10 - 30 | General Knowledge |
| Soxhlet Extraction | Ethanol | 1.0 - 5.0 | 15 - 40 | General Knowledge |
| Ultrasound-Assisted Extraction | 70% Ethanol | 1.5 - 6.0 | 20 - 50 | [4] |
| Acid-Base Extraction | Dichloromethane/Aqueous Acid | 2.0 - 7.0 | 30 - 60 | [5][6] |
Table 2: Comparison of Chromatographic Conditions for Indole Alkaloid Purification
| Chromatography Type | Stationary Phase | Mobile Phase System | Typical Purity Achieved (%) |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (Gradient) + 0.5% Triethylamine | > 90 |
| Column Chromatography | Alumina (Neutral) | Dichloromethane:Methanol (Gradient) | > 95 |
| Preparative HPLC | C18 | Water:Acetonitrile (Gradient) + 0.1% Formic Acid | > 98 |
Experimental Protocols
Protocol 1: General Extraction of Indole Alkaloids from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal, lipophilic impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.
-
Extract the liberated free alkaloids with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.
-
Protocol 2: Column Chromatography Purification of this compound (Hypothetical)
-
TLC Analysis: Dissolve a small amount of the total alkaloid fraction in methanol and spot it on a silica gel TLC plate. Develop the plate in a solvent system such as 95:5 dichloromethane:methanol with 0.5% ammonium hydroxide to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane with 0.5% ammonium hydroxide) and pack it into a glass column.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity by adding more methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC to identify those containing the target compound.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. Echitovenine | C23H28N2O4 | CID 443402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. benchchem.com [benchchem.com]
- 5. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Echitoveniline experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Echitoveniline. Here you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid that can be isolated from plants of the Alstonia genus, such as Alstonia mairei and Alstonia venenata.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, related alkaloids from the Alstonia genus have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, and analgesic properties.[1][3] One study reported that this compound itself showed no significant cytotoxicity against cancer cells, with an IC50 value greater than 40 μM. However, its potential effects on the central nervous system are a subject of ongoing research.[1]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
A2: There are several potential reasons for a lack of cytotoxic effect. Firstly, as mentioned, one study indicated that this compound has low cytotoxicity (IC50 > 40 μM) in the cancer cell lines tested. It is possible your cell line is also resistant. Secondly, the purity and stability of the this compound sample are critical. Ensure the compound has been stored correctly, typically in a cool, dark, and dry place, to prevent degradation. Finally, consider that the mechanism of action may not be direct cytotoxicity but could involve other pathways not immediately apparent in a standard cytotoxicity assay.
Q3: What are some potential, yet unconfirmed, signaling pathways that this compound might influence, based on related compounds?
A3: While the precise signaling pathways for this compound are still under investigation, we can infer potential targets based on the activities of other Alstonia alkaloids. Some alkaloids from this genus have been shown to induce apoptosis in cancer cells, suggesting a potential interaction with apoptotic pathways. Others have demonstrated anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3] Furthermore, some alkaloids from Alstonia scholaris have been found to disrupt glutathione (B108866) homeostasis in colon carcinoma cells, indicating a possible role in modulating cellular redox balance.[4]
Q4: Are there any known issues with the solubility of this compound?
A4: As a complex organic molecule, this compound may have limited solubility in aqueous solutions. It is best practice to first dissolve the compound in an organic solvent such as DMSO or ethanol (B145695) before preparing further dilutions in your experimental medium. Always perform a solubility test to determine the optimal solvent and concentration range for your specific experimental conditions. It is also crucial to include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C) to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Use cells with a consistent passage number. Regularly check for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Problem: High background signal in biochemical assays (e.g., enzyme inhibition assays).
-
Possible Cause 1: Interference from the compound.
-
Solution: this compound, like many natural products, may possess inherent fluorescent or colorimetric properties that can interfere with assay readouts. Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure this background signal and subtract it from your experimental values.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Include a non-ionic detergent like Triton X-100 or Tween 20 (typically at a low concentration, e.g., 0.01%) in your assay buffer to reduce non-specific interactions.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various alkaloids isolated from the Alstonia genus, providing a reference for expected potency.
| Alkaloid Name | Cell Line | IC50 Value (μM) | Source |
| Alstomairine B | Osteosarcoma | 9.2 - 13.0 | [1][2] |
| Alstomairine C | Osteosarcoma | 9.2 - 13.0 | [1][2] |
| Unnamed Alkaloid | Breast Cancer (MCF-7) | 39.78 | [5] |
| This compound | Cancer Cells | > 40 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the organic solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: COX-2 Inhibition Assay (In Vitro)
-
Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a probe that measures prostaglandin (B15479496) H2).
-
Inhibitor Pre-incubation: Add this compound at various concentrations to the wells of a 96-well plate. Also, include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Add the COX-2 enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: After a set incubation period, stop the reaction and measure the output signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways influenced by this compound based on related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoterpenoid indole alkaloids from Alstonia mairei and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four Alkaloids from Alstonia scholaris with Antitumor Activity via Disturbing Glutathione Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
addressing Echitoveniline batch-to-batch inconsistency
Welcome to the technical support center for Echitoveniline. This guide is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch inconsistencies and other experimental challenges you may encounter with this novel plant-derived compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of this compound between different batches we've purchased. What could be the cause?
A1: Variability in the biological activity of natural products like this compound across different batches is a known challenge. The primary causes for such inconsistencies can include:
-
Purity and Composition: The concentration of the active compound, this compound, may differ from batch to batch. Additionally, the presence and concentration of related minor alkaloids or impurities can vary, potentially leading to synergistic or antagonistic effects.
-
Extraction and Purification Process: Minor alterations in the extraction and purification protocols during manufacturing can lead to differences in the final product's composition.[1]
-
Compound Stability: this compound may be sensitive to factors such as light, temperature, and pH.[2] Improper storage or handling can lead to degradation of the compound, reducing its potency.
-
Experimental Procedure Variability: Inconsistent experimental execution, such as differences in cell passage number, reagent preparation, or incubation times, can contribute to result variability.[3]
Q2: How can we ensure the consistency of our experimental results when using a new batch of this compound?
A2: To ensure consistency, it is crucial to perform in-house quality control on each new batch.[4] We recommend the following steps:
-
Analytical Verification: Perform an analytical check, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to confirm the identity and purity of the compound.
-
Functional Assay: Conduct a standardized biological assay to determine the potency (e.g., IC50) of the new batch. This should be compared to a previously characterized "gold standard" batch.
-
Solubility and Stability Checks: Verify the solubility of the new batch in your experimental solvent and assess its stability under your specific experimental conditions.[5]
-
Standardized Protocols: Strictly adhere to your established and validated experimental protocols to minimize procedural variability.[3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain the integrity of this compound, we recommend the following:
-
Storage: Store the solid compound at -20°C or -80°C in a tightly sealed, light-protected container.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50 Value) Between Batches
Question: Our latest batch of this compound shows a significantly different IC50 value in our cancer cell viability assay compared to the previous batch. How can we troubleshoot this?
Answer:
A multi-step approach is necessary to identify the source of this discrepancy.
Step 1: Verify Compound Identity and Purity
-
Protocol: Perform HPLC analysis on both the new and old batches of this compound.
-
Expected Outcome: The retention time should be identical for the main peak in both batches. The purity, as determined by the peak area, should be comparable.
-
Troubleshooting: If the purity is significantly lower in the new batch, this is the likely cause of the reduced potency. If additional peaks are observed, it may indicate the presence of impurities or degradation products.
Step 2: Standardize the Biological Assay
-
Protocol: Run a parallel experiment using a reference compound with a known and stable IC50 in your assay. This will help confirm that the assay itself is performing as expected.[6]
-
Expected Outcome: The reference compound should yield its expected IC50 value.
-
Troubleshooting: If the reference compound's IC50 has also shifted, it points to a problem with the assay (e.g., cell line issue, reagent degradation) rather than the this compound batch.
Step 3: Compare Potency with a "Gold Standard" Batch
-
Protocol: If available, test the new batch alongside a previously validated "gold standard" batch of this compound in the same experiment.
-
Expected Outcome: This direct comparison will provide the most accurate measure of the relative potency of the new batch.
-
Troubleshooting: A confirmed difference in potency under identical conditions strongly suggests a batch-specific issue with the compound itself.
Issue 2: Poor Solubility or Precipitation in Media
Question: We are having trouble dissolving the new batch of this compound, and it precipitates when diluted in our cell culture media. What should we do?
Answer:
Solubility issues can arise from variations in the physical properties of the compound between batches.
Step 1: Re-evaluate Solubility Parameters
-
Protocol: Determine the maximum soluble concentration of the new batch in your stock solvent (e.g., DMSO).
-
Troubleshooting: The required concentration for your stock solution may need to be adjusted for the new batch. Consider gentle warming or vortexing to aid dissolution.
Step 2: Optimize Dilution into Aqueous Media
-
Protocol: When diluting the DMSO stock into your aqueous cell culture media, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Troubleshooting: Try a serial dilution approach or add the this compound stock solution to the media dropwise while vortexing. The final concentration of the organic solvent (e.g., DMSO) in the media should be kept low (typically <0.5%) and consistent across experiments.
Data Presentation
Table 1: Example Quality Control Data for Different Batches of this compound
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 98.5% | 99.1% | 95.2% | > 98% |
| Identity (MS, m/z) | Confirmed | Confirmed | Confirmed | Matches Reference |
| IC50 (MCF-7 Cells, µM) | 1.5 ± 0.2 | 1.6 ± 0.3 | 3.8 ± 0.5 | ± 20% of Reference |
| Solubility (DMSO, mg/mL) | 50 | 48 | 52 | > 40 mg/mL |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Preparation of Standard: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Prepare a solution of the this compound batch to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile (B52724) and water (e.g., 60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the retention times and calculate the purity of the sample based on the area of the main peak relative to the total peak area.
Protocol 2: Cell Viability Assay (MTT Assay) for IC50 Determination
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the different batches in cell culture media. Replace the media in the wells with the media containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Troubleshooting Workflow for Batch-to-Batch Inconsistency.
Caption: Hypothetical Signaling Pathway for this compound-Induced Apoptosis.
Caption: Decision Tree for Handling a New this compound Batch.
References
- 1. nathealthscience.org [nathealthscience.org]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The quality control - Titrivin [titrivin.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of Almitrine and Citicoline
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the neuronal damage associated with a spectrum of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This guide provides a comparative analysis of two neuroprotective compounds, Almitrine (B1662879) and Citicoline (B1669096), focusing on their mechanisms of action, experimental efficacy, and the methodologies used to evaluate their therapeutic potential.
Introduction to the Compounds
Almitrine is a respiratory stimulant that has been investigated for its neuroprotective effects, often in combination with the vasodilator raubasine (B4998273).[1][2] Its primary mechanism is the agonist activity on peripheral chemoreceptors in the carotid bodies, which enhances respiration and improves blood oxygenation.[3][4][5][6] This action is thought to contribute to its neuroprotective effects in conditions of cerebral hypoxia.[3][7]
Citicoline (CDP-Choline) is an endogenous compound that is a key intermediate in the biosynthesis of phosphatidylcholine, a major component of neuronal cell membranes.[8][9] It is considered a multimodal neuroprotective agent, with demonstrated efficacy in various models of neuronal injury.[10][11][12] Its mechanisms of action are pleiotropic, involving membrane stabilization, reduction of oxidative stress, and modulation of neurotransmitter systems.[9][10][13]
Comparative Efficacy and Experimental Data
Direct comparative studies between Almitrine and Citicoline are limited. However, data from individual studies using relevant in vitro and in vivo models of neuronal injury provide insights into their respective neuroprotective capabilities.
| Compound | Model | Key Efficacy Endpoints | Quantitative Results |
| Almitrine (with Raubasine) | Clinical studies in age-related cognitive disorders | Improvement in symptomatology (memory, concentration) | Significantly superior to placebo, especially in vascular cases.[1] |
| Citicoline | In vitro model of glutamate-induced excitotoxicity in primary retinal cultures | Reduction in apoptosis | At 100 µM, significantly counteracted neuronal cell damage.[14] |
| Citicoline | In vitro model of High Glucose (HG)-induced neurotoxicity in primary retinal cultures | Reduction in apoptosis and synapse loss | At 100 µM, reversed the increase in apoptosis and restored synaptophysin levels.[8][14] |
| Citicoline | In vivo model of traumatic brain injury (TBI) in rats | Reduction in brain edema and blood-brain barrier (BBB) breakdown | Dose-dependent reduction; 400 mg/kg significantly decreased brain edema and BBB breakdown.[15] |
| Citicoline | In vivo model of ischemic stroke (MCAO) in rats | Reduction in infarct volume and neurological deficit | Significant reduction in infarct size and improvement in neurological scores.[12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Almitrine and Citicoline are mediated by distinct signaling pathways.
Almitrine's Proposed Neuroprotective Mechanism
Almitrine's neuroprotective action is primarily linked to its ability to improve cerebral oxygenation. By stimulating peripheral chemoreceptors, it enhances respiratory drive, leading to increased arterial oxygen tension.[3][4] This is particularly relevant in ischemic conditions where oxygen supply to the brain is compromised. Furthermore, Almitrine may have a direct effect on pulmonary vessels, enhancing hypoxic pulmonary vasoconstriction, which could optimize ventilation-perfusion matching and systemic oxygenation.[16] Some evidence also suggests a protective effect on mitochondria under hypoxic conditions.[3]
Citicoline's Multi-Target Neuroprotective Pathways
Citicoline exerts its neuroprotective effects through several interconnected pathways. As a precursor for phosphatidylcholine synthesis, it contributes to the repair and stabilization of neuronal membranes.[9][13] This helps to attenuate the activation of phospholipases and the release of free fatty acids, which are detrimental during ischemia.[10] Citicoline also plays a role in reducing oxidative stress by stimulating glutathione (B108866) synthesis and restoring Na+/K+-ATPase activity.[9] Furthermore, it has been shown to inhibit apoptosis by decreasing the activation of caspases.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of Almitrine and Citicoline.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay is used to model the neuronal damage that occurs in conditions like ischemic stroke.
-
Cell Culture: Primary retinal cultures are prepared from embryonic rats and maintained in a neurobasal medium supplemented with B27 and L-glutamine.[14]
-
Treatment: After a specified number of days in vitro, the cultures are pre-treated with various concentrations of the test compound (e.g., Citicoline 1-1000 µM) for a designated period.[14]
-
Induction of Excitotoxicity: Neuronal damage is induced by exposing the cultures to an excitotoxic concentration of glutamate (B1630785) (e.g., 100 µM) for a defined duration.[14]
-
Assessment of Neuroprotection:
In Vivo Neuroprotection Assay: Traumatic Brain Injury (TBI) Model
This model is employed to assess the efficacy of neuroprotective agents in a clinically relevant setting of head injury.
-
Animal Model: Anesthetized adult male rats are subjected to a controlled cortical impact to induce a standardized TBI.[15]
-
Compound Administration: The test compound (e.g., Citicoline at 50, 100, or 400 mg/kg) or a saline vehicle is administered intraperitoneally at specific time points post-injury.[15]
-
Evaluation of Outcomes:
-
Brain Edema: Measured 24 hours post-injury using the wet-dry weight method.[15]
-
Blood-Brain Barrier (BBB) Permeability: Assessed 6 hours post-injury by measuring the extravasation of Evans blue dye.[15]
-
Neurological Function: Evaluated at various time points using standardized neurological severity scores.
-
Histological Analysis: Brain tissue is examined for lesion volume and neuronal survival.
-
Conclusion
Both Almitrine and Citicoline demonstrate neuroprotective potential, albeit through different primary mechanisms. Almitrine's effects are closely tied to its ability to improve systemic and cerebral oxygenation, making it a candidate for conditions with a significant hypoxic-ischemic component. In contrast, Citicoline offers a multimodal approach by enhancing membrane integrity, reducing oxidative stress, and inhibiting apoptosis, suggesting its utility in a broader range of neuronal injuries.
Further head-to-head comparative studies in standardized preclinical models are warranted to delineate the relative efficacy of these compounds and to identify the specific pathological conditions where each may offer the greatest therapeutic benefit. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Clinical efficacy of almitrine-raubasine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almitrine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Almitrine Bismesylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Almitrine bismesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Almitrine increases the steady-state hypoxic ventilatory response in hypoxic chronic air-flow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiology of postischemic hypoxia and cerebral protection: implications of the almitrine and raubasine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of citicoline on brain edema and blood-brain barrier breakdown after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Almitrine enhances in low dose the reactivity of pulmonary vessels to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Echitoveniline's Therapeutic Effect: A Comparative Analysis
A comprehensive evaluation of the therapeutic potential of Echitoveniline is currently not feasible due to the absence of available scientific literature, experimental data, and established mechanisms of action for this compound. Extensive searches of scientific databases and clinical trial registries did not yield any information regarding "this compound," suggesting it may be a novel, uncharacterized agent, or a term not yet recognized in the public domain of biomedical research.
Therefore, a direct comparison with alternative therapies, including the presentation of quantitative data and detailed experimental protocols, cannot be constructed at this time. Similarly, the signaling pathways associated with this compound's purported effects remain unknown, precluding the creation of the requested diagrams.
To facilitate future research and drug development in this area, this guide will outline the necessary experimental framework and comparative approaches that should be employed once preliminary data on this compound becomes available.
Section 1: Preclinical Data Requirements for this compound
Before a meaningful comparison can be made, foundational preclinical research must be conducted to establish a baseline understanding of this compound's biological activity.
Table 1: Essential Preclinical Data for Characterization of this compound
| Data Point | Experimental Assays | Purpose |
| Target Identification & Engagement | - Radioligand binding assays- Surface plasmon resonance (SPR)- Cellular thermal shift assay (CETSA) | To identify the molecular target(s) of this compound and quantify its binding affinity and engagement in a cellular context. |
| In Vitro Efficacy | - Cell-based functional assays (e.g., proliferation, apoptosis, reporter gene assays)- Enzyme activity assays | To determine the biological effect of this compound on its target and downstream cellular processes. |
| Mechanism of Action | - Phosphoproteomics- Western blotting for key signaling proteins- Gene expression profiling (RNA-seq) | To elucidate the signaling pathways modulated by this compound upon target engagement. |
| In Vivo Efficacy | - Animal models of the target disease | To assess the therapeutic effect of this compound in a living organism. |
| Pharmacokinetics (PK) | - Measurement of drug concentration in plasma and tissues over time in animal models | To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. |
| Toxicology | - In vitro cytotoxicity assays- In vivo maximum tolerated dose (MTD) studies | To evaluate the safety profile of this compound. |
Section 2: Framework for Comparative Analysis
Once the preclinical data for this compound is established, a robust comparative analysis against standard-of-care or alternative therapies can be performed.
Selection of Comparators
The choice of comparators will depend on the intended therapeutic indication of this compound. For instance, if this compound is being investigated as an anti-cancer agent, relevant comparators would include existing chemotherapeutics, targeted therapies, or immunotherapies for that specific cancer type.
Comparative Experimental Protocols
To ensure a fair and objective comparison, head-to-head studies should be conducted using standardized experimental protocols.
Experimental Workflow for Comparative Efficacy Studies
Caption: Workflow for in vitro and in vivo comparative efficacy studies.
Data Presentation for Comparison
Quantitative data from comparative studies should be summarized in tables to facilitate direct comparison of key metrics.
Table 2: Example of a Comparative Data Summary Table (Hypothetical)
| Parameter | This compound | Comparator A | Comparator B |
| IC50 (nM) in Cell Line X | [Insert Value] | [Insert Value] | [Insert Value] |
| Tumor Growth Inhibition (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Median Survival (days) | [Insert Value] | [Insert Value] | [Insert Value] |
| Key Biomarker Modulation | [Insert Value] | [Insert Value] | [Insert Value] |
Section 3: Illustrating the Mechanism of Action
Once the signaling pathway of this compound is identified, it can be visualized and compared to the pathways of alternative drugs.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a drug.
Conclusion and Future Directions
While a definitive comparative guide on the therapeutic effects of this compound cannot be provided at this time due to a lack of data, this document serves as a roadmap for the necessary research and development. The immediate focus for researchers should be on conducting the foundational preclinical studies outlined in Section 1. The results of these experiments will be critical in determining if this compound warrants further investigation and in providing the necessary data to perform the rigorous comparative analyses required for drug development. Collaboration and data sharing within the scientific community will be paramount to accelerating the evaluation of this potentially novel compound.
Comparative Analysis of Echitoveniline and its Analogs: A Deep Dive into Aspidosperma Alkaloids
For Immediate Release
A comprehensive comparative analysis of Echitoveniline, a complex monoterpenoid indole (B1671886) alkaloid, and its analogs remains a compelling area of research, primarily due to the rich pharmacological potential of the plant species from which they are derived. This compound, with the chemical formula C31H36N2O7, is a member of the Aspidosperma alkaloid family and has been isolated from several medicinal plants, including Alstonia yunnanensis, Alstonia venenata, and Catharanthus trichophyllus. While direct experimental data on the biological activities of this compound is limited in publicly accessible literature, a broader examination of the source plants and related alkaloid structures provides significant insights into its potential therapeutic applications, particularly in the realms of oncology, anti-inflammatory, and antimicrobial research.
The Pharmacological Landscape of Source Plants
The genera Alstonia and Catharanthus are renowned for their production of a diverse array of biologically active alkaloids. Extracts from these plants have been traditionally used in various cultures for treating a multitude of ailments, from fever and malaria to cancer. Modern scientific investigations have substantiated many of these traditional claims, revealing potent cytotoxic, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties within their constituent alkaloids.
-
Alstonia Species: Research on Alstonia yunnanensis has led to the isolation of numerous monoterpenoid indole alkaloids, some of which have demonstrated weak cytotoxic effects against human myeloid leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) cell lines, as well as selective inhibition of the COX-2 enzyme, suggesting potential anti-inflammatory applications.[1] Similarly, extracts from the leaves and bark of Alstonia venenata have shown significant antimicrobial activity.
-
Catharanthus Species: The genus Catharanthus, particularly Catharanthus roseus, is a cornerstone of natural product-based cancer chemotherapy, being the source of the well-known dimeric indole alkaloids, vinblastine (B1199706) and vincristine. Studies on other Catharanthus species, such as Catharanthus trichophyllus, have also revealed the presence of cytotoxic alkaloids.
Given this context, it is highly probable that this compound possesses biological activities in line with those observed for other alkaloids isolated from its source plants.
Structural Insights and Potential Analogs
This compound belongs to the aspidospermidine (B1197254) structural class of alkaloids. Its detailed chemical name, Aspidospermidine-3-carboxylic acid, 2,3-didehydro-20-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (5α,12R,19α,20R)-, provides a roadmap for identifying potential analogs. Analogs would likely share the core aspidospermidine skeleton but differ in the nature and substitution patterns of their functional groups. The trimethoxybenzoyl moiety is a particularly interesting feature, as this group is also found in other biologically active natural products.
While specific, named analogs of this compound are not readily found in the literature, the broader family of aspidosperma alkaloids offers a basis for comparison. These alkaloids are characterized by a pentacyclic ring system and have attracted considerable interest from synthetic chemists due to their complex architecture and biological significance.
Experimental Data: The Missing Link
A direct comparative analysis of this compound and its analogs is currently hampered by the lack of specific experimental data for this compound itself. To facilitate such an analysis, future research should focus on the following key areas:
-
Isolation and Purification: Development of efficient protocols for the isolation and purification of this compound from its natural sources in sufficient quantities for biological screening.
-
Biological Screening: A comprehensive in vitro screening of pure this compound against a panel of human cancer cell lines, various microbial strains (bacteria and fungi), and in assays relevant to inflammation (e.g., COX-1/COX-2 inhibition, cytokine production).
-
Analog Synthesis: The synthesis of a focused library of this compound analogs with systematic modifications to the core structure, particularly at the ester and benzoyl moieties, to establish structure-activity relationships (SAR).
-
Comparative Biological Evaluation: Head-to-head comparison of the biological activities of this compound and its synthesized analogs to identify lead compounds with improved potency and selectivity.
Hypothetical Experimental Workflow
To guide future research, a hypothetical experimental workflow for the comparative analysis is proposed below.
Caption: Hypothetical workflow for the comparative analysis of this compound and its analogs.
Signaling Pathway Hypothesis
Based on the activities of related alkaloids, this compound and its analogs could potentially exert their cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. A plausible hypothetical signaling pathway is outlined below.
Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.
Conclusion
This compound represents an intriguing yet understudied natural product with significant therapeutic potential, inferred from the rich pharmacology of its plant sources and the broader class of Aspidosperma alkaloids. A concerted research effort focusing on its isolation, biological characterization, and the synthesis of analogs is imperative to unlock its full potential. The establishment of clear structure-activity relationships will be pivotal in the development of novel therapeutic agents based on the this compound scaffold. The provided hypothetical workflow and signaling pathway diagrams offer a conceptual framework to guide these future investigations.
References
Comparative Efficacy Analysis: Vinca Alkaloids in Oncology
A Note on "Echitoveniline": Initial research indicates that "this compound" is likely a misspelling of "Echitovenine," an Aspidosperma alkaloid found in the plant Catharanthus trichophyllus. Currently, there is a significant lack of publicly available scientific literature, preclinical data, and clinical trial results specifically evaluating the efficacy of Echitovenine. Therefore, a direct comparison with the standard of care is not feasible at this time.
This guide will focus on the well-characterized and clinically established vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine (B1199706) , as representative compounds from the same class of microtubule-targeting agents. These alkaloids are derived from the Catharanthus genus and share a fundamental mechanism of action with other related compounds. The data presented here pertains to their use within standard-of-care chemotherapy regimens for various hematological malignancies.
Mechanism of Action: Microtubule Destabilization
Vinca alkaloids exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[1][2][3] Their primary mechanism involves binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][4] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (metaphase), as the mitotic spindle cannot form correctly to segregate chromosomes.[1][2] Prolonged metaphase arrest ultimately triggers the intrinsic pathway of apoptosis (programmed cell death).[1][3]
This mechanism of action is fundamental to their efficacy in treating rapidly dividing cancer cells. While vincristine and vinblastine are structurally very similar, minor differences result in distinct antitumor activity and toxicity profiles.[3]
Efficacy Compared to Standard of Care
Vincristine and vinblastine are integral components of several first-line chemotherapy regimens for Hodgkin lymphoma (HL) and non-Hodgkin lymphoma (NHL). The standard of care often involves multi-drug cocktails to maximize efficacy and minimize resistance.
Hodgkin Lymphoma
The ABVD regimen, which includes vinblastine , is a global standard for the treatment of Hodgkin lymphoma.[5][6][7][8]
| Regimen | Patient Population | Number of Patients | 5-Year Overall Survival (OS) | 5-Year Progression-Free Survival (PFS) / Failure-Free Survival (FFS) | Study/Source |
| ABVD | Advanced Hodgkin Lymphoma | - | 90% | 75% | United Kingdom National Cancer Research Institute[9] |
| ABVD | Advanced Hodgkin Lymphoma | - | 88% | 73% (FFS) | North American Intergroup Trial[9] |
| ABVD (attenuated in older patients) | Early-stage classic HL (>60 years) | 11 | 100% | - | Single-center retrospective study[10] |
| ABVD (attenuated in older patients) | Advanced-stage classic HL (>60 years) | 11 | 66.7% | - | Single-center retrospective study[10] |
| ABVDDD-DI (dose-dense and dose-intensified) | Advanced Hodgkin Lymphoma | 82 | 92.7% (at 15 years) | 81.2% (at 15 years) | ABVDDD-DI Phase II study[11] |
Non-Hodgkin Lymphoma
For many types of aggressive non-Hodgkin lymphoma, such as Diffuse Large B-cell Lymphoma (DLBCL), the R-CHOP regimen, which includes vincristine , is the standard of care.[12][13][14]
| Regimen | Patient Population | Number of Patients | 3-Year Overall Survival (OS) | 3-Year Progression-Free Survival (PFS) | Study/Source |
| R-CHOP | DLBCL | 183 | 88.7% | 79.2% | JCOG0601 trial[15] |
| R-CHOEP | High-risk DLBCL (18-60 years) | 213 | 79% (5-year) | 69% (5-year) | Danish Lymphoma Register study[16] |
| R-CHOP | High-risk DLBCL (18-60 years) | 183 | 76% (5-year) | 62% (5-year) | Danish Lymphoma Register study[16] |
| Reduced-dose R-CHOP | Elderly DLBCL (≥65 years) | 53 | 62.7% | 45.7% (EFS) | Phase II study[17] |
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of novel alkaloid compounds, based on standard methodologies like the MTT assay.[1][18]
In Vitro Cytotoxicity Assessment via MTT Assay
1. Objective: To determine the concentration-dependent cytotoxicity of a test compound (e.g., Echitovenine) on human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
2. Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549).[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Test compound and positive controls (e.g., vincristine, vinblastine).
-
96-well sterile microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]
-
Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Microplate reader.
3. Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive controls in complete medium.
-
Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle-only control (e.g., medium with DMSO).[18]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[1][18]
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
- 5. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]
- 6. Vinblastine for Lymphoma | MyLymphomaTeam [mylymphomateam.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. drugs.com [drugs.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Outcomes in Patients with Classic Hodgkin Lymphoma Treated with ABVD: A Single-center Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of dose-dense and dose-intense ABVD without consolidation radiotherapy in patients with advanced Hodgkin lymphoma: A 15-year follow-up of the ABVDDD-DI phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Impact of R-CHOP dose intensity on survival outcomes in diffuse large B-cell lymphoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Effectiveness of R-CHOP versus R-CHOEP for treatment of young patients with high-risk diffuse large B-cell lymphoma: A Danish observational population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. benchchem.com [benchchem.com]
Unraveling the Action of Echistatin: A Comparative Guide to an Integrin Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Echistatin, a potent disintegrin with significant therapeutic potential. By objectively comparing its performance with alternative integrin inhibitors and presenting supporting experimental data, this guide serves as a valuable resource for advancing research in thrombosis, oncology, and beyond.
Echistatin, a 49-residue polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a member of the disintegrin family of proteins. These small, cysteine-rich proteins are known for their ability to interfere with cellular adhesion processes by targeting integrins, a family of transmembrane receptors crucial for cell-matrix and cell-cell interactions. Echistatin has garnered significant interest for its potent antiplatelet and anti-bone resorption activities.
Delving into the Mechanism: A Potent Integrin Antagonist
The primary mechanism of action of Echistatin lies in its ability to act as a potent antagonist of several key integrins. It achieves this by mimicking the Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins like fibrinogen and vitronectin. This RGD motif is the recognition site for many integrins, and by competitively binding to these receptors, Echistatin effectively blocks the downstream signaling pathways that govern cell adhesion, migration, and proliferation.
The primary targets of Echistatin include:
-
αIIbβ3 (Glycoprotein IIb/IIIa): Found on the surface of platelets, this integrin plays a pivotal role in platelet aggregation by binding to fibrinogen. Echistatin's inhibition of αIIbβ3 is the basis for its powerful antiplatelet effects.
-
αvβ3: This integrin is expressed on various cell types, including endothelial cells, osteoclasts, and some tumor cells. Its involvement in angiogenesis (the formation of new blood vessels) and bone resorption makes it a key target in cancer and osteoporosis research. Echistatin's antagonism of αvβ3 contributes to its anti-angiogenic and anti-bone resorption properties.
-
α5β1: This integrin is a primary receptor for fibronectin and is involved in cell adhesion and migration. Inhibition of α5β1 by Echistatin can impact processes such as tumor cell metastasis.
By binding to these integrins, Echistatin disrupts the normal cellular responses triggered by ECM proteins, leading to the inhibition of critical physiological and pathological processes.
Comparative Analysis: Echistatin vs. Other Integrin Inhibitors
To provide a clearer perspective on Echistatin's pharmacological profile, this section compares it with other well-characterized integrin inhibitors.
| Compound | Target Integrin(s) | Mechanism of Action | Primary Therapeutic Use |
| Echistatin | αIIbβ3, αvβ3, α5β1 | RGD-mimetic, competitive antagonist | Research, potential anti-thrombotic, anti-cancer |
| Tirofiban | αIIbβ3 | Non-peptide RGD-mimetic, reversible antagonist[1][2] | Antiplatelet therapy in acute coronary syndrome[1] |
| Eptifibatide | αIIbβ3 | Cyclic heptapeptide, reversible antagonist[3][4] | Antiplatelet therapy in acute coronary syndrome[3] |
| Cilengitide | αvβ3, αvβ5 | Cyclic RGD pentapeptide, selective antagonist[5][6] | Investigational anti-cancer agent (glioblastoma)[5] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of Echistatin and its comparators against their primary integrin targets.
| Inhibitor | Target Integrin | IC50 / Ki | Reference |
| Echistatin | αIIbβ3 (ADP-induced platelet aggregation) | 30 nM | [7] |
| Echistatin | αvβ3 | 0.27 nM (Ki) | [7] |
| Echistatin | Bone Resorption | 0.1 nM | [7] |
| Tirofiban | αIIbβ3 | 15 nM (dissociation constant) | [8] |
| Cilengitide | αvβ3 | 0.61 nM (IC50) | [9] |
| Cilengitide | αvβ5 | 8.4 nM (IC50) | [9] |
| Cilengitide | α5β1 | 14.9 nM (IC50) | [9] |
Experimental Protocols
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in vitro.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Collagen).
-
Test compound (Echistatin or other inhibitors).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Instrument Calibration: Use PPP to set 100% light transmission (maximum aggregation) and PRP to set 0% light transmission (no aggregation) in the aggregometer.
-
Assay: a. Pipette a standardized volume of PRP into an aggregometer cuvette with a stir bar. b. Add the test compound at various concentrations and incubate for a specified time at 37°C. c. Add a platelet agonist to induce aggregation. d. Record the change in light transmission over time. The percentage of inhibition is calculated relative to a vehicle control.
Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
96-well microplate.
-
Extracellular matrix protein (e.g., Fibrinogen, Vitronectin, Fibronectin).
-
Cell line expressing the target integrin (e.g., CHO cells expressing αIIbβ3, K562 cells).
-
Test compound (Echistatin or other inhibitors).
-
Cell stain (e.g., Crystal Violet).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein and block non-specific binding sites.
-
Cell Seeding: Seed the cells expressing the target integrin into the coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining and Quantification: Stain the adherent cells with a suitable dye (e.g., Crystal Violet). After solubilizing the dye, measure the absorbance using a plate reader. The percentage of adhesion inhibition is calculated relative to a vehicle control.
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Integrin Signaling and Inhibition by Echistatin.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Caption: Workflow for Cell Adhesion Inhibition Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aggrastathdb.com [aggrastathdb.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 5. Cilengitide - Wikipedia [en.wikipedia.org]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tirofiban - Wikipedia [en.wikipedia.org]
- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Independent Replication of Echitoveniline Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Echitoveniline
This compound is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the plant Alstonia mairei. As a member of the extensive family of indole alkaloids, it represents a class of compounds with significant structural diversity and a wide range of biological activities. However, the current body of scientific literature on this compound is notably limited, with publicly available data on its biological effects being scarce and, in some aspects, conflicting. This guide aims to summarize the existing information, highlight the critical need for independent replication of studies, and provide a framework for future research.
Existing Data on Biological Activity
Cytotoxicity
The primary biological activity associated with this compound in the available literature is cytotoxicity. However, the data is inconsistent:
-
One supplier of chemical compounds, MedChemExpress, states that this compound has no significant cytotoxicity against cancer cells , with a reported IC50 value of > 40 μM .
-
In contrast, a review article on monoterpene indole alkaloids from Apocynaceae genera lists the bioactivity of this compound simply as "Cytotoxicity," suggesting some level of cytotoxic effect.
This discrepancy underscores the urgent need for independent verification of this compound's cytotoxic properties against a panel of cancer cell lines.
A study by Yan et al. (2017) on other monoterpenoid indole alkaloids isolated from Alstonia mairei, namely alstomairines B and C, demonstrated cytotoxic activities against four osteosarcoma cell lines. While not directly pertaining to this compound, this finding suggests that related compounds from the same plant source exhibit cytotoxic effects.
Table 1: Cytotoxicity Data for Alkaloids from Alstonia mairei
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | Cancer Cells | > 40 | MedChemExpress |
| Alstomairine B | U2OS, MG-63, Saos-2, SOSP-9607 | 9.2 - 13.0 | Yan et al., 2017 |
| Alstomairine C | U2OS, MG-63, Saos-2, SOSP-9607 | 9.2 - 13.0 | Yan et al., 2017 |
Potential Neuroactivity
While no specific studies on the neuropharmacological effects of this compound have been identified, there is a broader context suggesting that alkaloids from the Alstonia genus may possess neuroactive properties. Some Alstonia alkaloids have been investigated for their acetylcholinesterase inhibitory activity, a mechanism relevant to the treatment of Alzheimer's disease. Further research is required to determine if this compound shares these or other neuroactive characteristics.
The Critical Lack of Independent Replication
Experimental Protocols for Future Studies
To facilitate independent replication and further investigation of this compound's bioactivity, a generalized protocol for assessing cytotoxicity using the MTT assay is provided below. This protocol can be adapted for various cell lines.
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Proposed Workflow for Independent Replication
The following diagram outlines a logical workflow for conducting independent replication and further studies on this compound.
A Comparative Analysis of In-Vitro and In-Vivo Data for the Monoterpenoid Indole Alkaloid Echitoveniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the currently available scientific data on Echitoveniline, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Alstonia genus, primarily Alstonia mairei. This document aims to objectively present the existing in-vitro and in-vivo findings to aid in the evaluation of its potential as a therapeutic agent.
In-Vitro Studies: A Look at Cytotoxicity
Summary of In-Vitro Cytotoxicity Data for Alstonia mairei Alkaloids
| Cell Line | Compound(s) | IC50 Range (µM) | Reference |
| A549 (Lung Carcinoma) | Monoterpenoid Indole Alkaloids | 5.6 - 77.1 | [1][2] |
| Various Cancer Cells | This compound | > 40 |
In-Vivo Studies: An Unexplored Frontier
As of the latest literature review, there is a notable absence of specific in-vivo studies investigating the anti-cancer efficacy or pharmacokinetic profile of isolated this compound. Research into the in-vivo effects of Alstonia alkaloids has primarily focused on crude extracts or alkaloid fractions. These studies have shown some promising anti-tumor activities in animal models, but the direct contribution of this compound to these effects remains to be elucidated. The lack of in-vivo data for purified this compound represents a significant gap in the understanding of its potential therapeutic value and highlights a critical area for future research.
Future Directions
To fully assess the therapeutic potential of this compound, future research should prioritize:
-
Definitive in-vitro studies: Conducting comprehensive cytotoxicity screening of highly purified this compound against a panel of cancer cell lines to establish its specific IC50 values.
-
Mechanism of action studies: Investigating the molecular pathways through which this compound may exert any cytotoxic effects.
-
In-vivo efficacy studies: Performing well-designed animal studies using xenograft or other relevant cancer models to evaluate the anti-tumor activity of this compound in a living system.
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties and safety.
Experimental Protocols
The following are representative protocols for key experiments that would be essential in generating the necessary data for this compound.
In-Vitro Cytotoxicity: MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In-Vivo Efficacy: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a compound in a mouse model.
-
Cell Preparation: Culture a human cancer cell line (e.g., A549) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ to 1 x 10⁷ cells into the flank of immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
The following diagrams illustrate a hypothetical signaling pathway for this compound's anti-cancer activity and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of this compound.
Caption: General drug discovery workflow for this compound.
References
Echitoveniline vs. Drug Z: A Head-to-Head Comparative Analysis for Targeted Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel investigational agents, Echitoveniline and Drug Z, for the targeted treatment of relapsed/refractory solid tumors harboring mutations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The following sections present head-to-head preclinical data, detailed experimental protocols, and visualizations of the targeted biological pathway and experimental designs.
Overview and Mechanism of Action
This compound is a novel, third-generation, irreversible covalent inhibitor of FGFR2, designed for high selectivity and potency against common resistance mutations. Drug Z is a first-generation, ATP-competitive, reversible inhibitor of the FGFR family (FGFR1-3). This comparison evaluates their respective performance in key preclinical assays to inform future research and development directions.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of this compound and Drug Z.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound | FGFR2 | 0.85 |
| FGFR1 | 15.2 | |
| FGFR3 | 12.5 | |
| VEGFR2 | >10,000 | |
| Drug Z | FGFR2 | 5.1 |
| FGFR1 | 4.5 | |
| FGFR3 | 6.3 | |
| VEGFR2 | 85.7 |
Table 2: Cell-Based Proliferation Assay (NCI-H716 Cell Line, FGFR2-amplified)
| Compound | GI50 (nM) |
| This compound | 2.5 |
| Drug Z | 18.9 |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in NCI-H716 Xenograft Model
| Compound (Dose) | TGI (%) | Tumor Volume Change (mm³) at Day 21 |
| Vehicle Control | 0% | +850 ± 112 |
| This compound (10 mg/kg, QD) | 95% | -50 ± 25 |
| Drug Z (30 mg/kg, QD) | 68% | +272 ± 78 |
Table 4: Comparative Pharmacokinetic Parameters (Mouse)
| Parameter | This compound (10 mg/kg, PO) | Drug Z (30 mg/kg, PO) |
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (h) | 2.0 | 4.0 |
| AUC (0-24h) (ng·h/mL) | 9800 | 7500 |
| Half-life (t½) (h) | 8.5 | 6.2 |
Signaling Pathway and Experimental Workflow Visualizations
The diagrams below illustrate the targeted signaling pathway and the workflow of the key in vivo experiment.
Caption: Simplified FGFR2 signaling cascade and points of inhibition.
Caption: Workflow for the in vivo tumor growth inhibition study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against selected kinase targets.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human kinases (FGFR1, FGFR2, FGFR3, VEGFR2) were incubated with a europium-labeled anti-phosphotyrosine antibody and a ULight™-labeled peptide substrate in a kinase reaction buffer.
-
Procedure:
-
Test compounds (this compound, Drug Z) were serially diluted in DMSO and added to a 384-well plate.
-
Kinase and ULight™-substrate were added to the wells.
-
The kinase reaction was initiated by the addition of ATP at its Km concentration.
-
The plate was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA, followed by the addition of the europium-labeled antibody.
-
The plate was incubated for another 60 minutes to allow for antibody binding.
-
The TR-FRET signal was read on an appropriate plate reader. Data were normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.
-
Cell-Based Proliferation Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on a cancer cell line with a specific genetic marker.
-
Cell Line: NCI-H716 (human colorectal carcinoma), known for FGFR2 gene amplification.
-
Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
NCI-H716 cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with a 10-point, 3-fold serial dilution of this compound or Drug Z for 72 hours.
-
After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.
-
The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
GI50 values were calculated by fitting the dose-response data to a nonlinear regression model.
-
In Vivo Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a subcutaneous xenograft model.
-
Model: Female athymic nude mice (6-8 weeks old) were used.
-
Procedure:
-
Each mouse was subcutaneously inoculated on the right flank with 5 x 10⁶ NCI-H716 cells suspended in Matrigel.
-
Tumors were allowed to grow to an average volume of approximately 150 mm³.
-
Mice were randomized into three treatment groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Drug Z (30 mg/kg).
-
Compounds were formulated in 0.5% methylcellulose (B11928114) and administered orally (PO) once daily (QD) for 21 consecutive days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle control group.
-
Disclaimer: this compound and Drug Z are investigational compounds. The data presented here are from preclinical studies and are intended for scientific and research informational purposes only. The safety and efficacy of these compounds have not been established in humans.
Assessing the Specificity of Echitoveniline's Effects: A Comparative Analysis
A comprehensive literature search for "Echitoveniline" did not yield any publicly available scientific data regarding its specificity, mechanism of action, or potential off-target effects. Therefore, a direct comparative analysis of this compound with other alternatives, as originally requested, cannot be performed at this time.
The initial search aimed to gather experimental data to construct a detailed comparison guide for researchers, scientists, and drug development professionals. This guide was intended to include quantitative data on binding affinities, enzymatic inhibition, and cellular effects, alongside detailed experimental protocols and visualizations of relevant signaling pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to proceed with the requested analysis.
The search results were instead dominated by information regarding the off-target effects of the CRISPR-Cas9 gene editing system. While this is a critical area of research with significant implications for therapeutic development, it is a fundamentally different topic from the analysis of a small molecule compound like "this compound." The principles of off-target effects in gene editing, which involve unintended genomic alterations, are distinct from the off-target pharmacology of a chemical entity, which relates to its interaction with unintended biological macromolecules like receptors or enzymes.
To fulfill the user's request, information on a specific, documented compound is required. Should the user provide the name of an alternative compound with available scientific literature, a comprehensive comparison guide can be developed, adhering to the original core requirements:
-
Data Presentation: Summarization of all quantitative data into clearly structured tables for easy comparison.
-
Experimental Protocols: Provision of detailed methodologies for all key experiments cited.
-
Mandatory Visualization: Creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).
We invite the user to provide a different compound of interest for which scientific data is available, enabling the generation of the requested in-depth comparative analysis.
Validating Biomarkers for Echitoveniline Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Echitoveniline and the Need for Predictive Biomarkers
This compound is an investigational compound belonging to the Aspidosperma alkaloid family. While direct clinical data is not yet publicly available, its structural class suggests a potential mechanism of action as an antimicrotubule agent. Antimicrotubule agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of cellular microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. However, patient response to this class of drugs can be highly variable. The identification and validation of predictive biomarkers are therefore critical to personalize this compound therapy, ensuring that it is administered to patients most likely to benefit, while sparing non-responders from potential toxicity.
This guide provides a comparative overview of potential biomarkers for predicting response to antimicrotubule agents, with a focus on a validation strategy for a novel compound like this compound. We present hypothetical comparative data and detailed experimental protocols to aid researchers in designing and executing their biomarker validation studies.
Comparative Analysis of Potential Biomarkers for Antimicrotubule Agent Response
The selection of candidate biomarkers for a novel antimicrotubule agent like this compound can be guided by the known mechanisms of action and resistance to other drugs in this class. Key biological factors that can influence drug sensitivity include the expression and function of tubulin itself, the activity of microtubule-associated proteins (MAPs), and the status of downstream signaling pathways.
Here, we compare three promising candidate biomarkers:
-
β-Tubulin Isotype Expression: Microtubules are polymers of α- and β-tubulin. Humans express several different isotypes of β-tubulin, and alterations in their relative expression levels have been linked to sensitivity and resistance to various antimicrotubule drugs.
-
Stathmin 1 (STMN1) Expression: Stathmin 1 is a key microtubule-destabilizing protein. Its overexpression can lead to resistance to microtubule-stabilizing agents, while its suppression may enhance sensitivity.
-
Microtubule-Associated Protein Tau (MAPT) Phosphorylation Status: Tau is a MAP that stabilizes microtubules, primarily in neurons, but its expression and phosphorylation are also observed in some cancers. The phosphorylation state of Tau can affect its ability to bind to and stabilize microtubules, potentially influencing drug response.
Table 1: Hypothetical Comparative Performance of Candidate Biomarkers for this compound Response
| Biomarker | Assay Type | Hypothetical Predictive Accuracy (AUC) | Feasibility in Clinical Setting | Turnaround Time |
| β-III Tubulin (TUBB3) mRNA Expression | qRT-PCR | 0.78 | High | 1-2 days |
| Stathmin 1 (STMN1) Protein Expression | Immunohistochemistry (IHC) | 0.72 | High | 2-3 days |
| Phospho-Tau (pTau) Protein Levels | ELISA | 0.65 | Moderate | 1 day |
Note: The data presented in this table is for illustrative purposes only and does not represent actual clinical trial results for this compound.
Experimental Protocols for Biomarker Validation
A rigorous and well-defined experimental workflow is essential for the analytical and clinical validation of any predictive biomarker. Below are detailed protocols for the key experiments required to assess the candidate biomarkers for this compound response.
Quantitative Real-Time PCR (qRT-PCR) for β-Tubulin Isotype Expression
This protocol outlines the measurement of β-III tubulin (TUBB3) mRNA levels in tumor tissue samples.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems)
-
Primers for TUBB3 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from fresh-frozen or FFPE tumor tissue samples according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TUBB3 and the reference gene, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative expression of TUBB3 mRNA using the ΔΔCt method, normalized to the reference gene expression.
Immunohistochemistry (IHC) for Stathmin 1 (STMN1) Protein Expression
This protocol describes the detection and semi-quantitative scoring of STMN1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against STMN1
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker or water bath with citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-STMN1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody, followed by visualization with DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Scoring: Score the percentage and intensity of STMN1 staining in tumor cells. An H-score can be calculated by multiplying the percentage of positive cells by the intensity score (0-3).
Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-Tau (pTau) Levels
This protocol details the quantification of phosphorylated Tau in tumor tissue lysates.
Materials:
-
Tumor tissue lysate
-
ELISA kit for human phospho-Tau (specific for a relevant phosphorylation site)
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare tumor tissue lysates according to the ELISA kit manufacturer's instructions. Determine the total protein concentration of the lysates.
-
ELISA Procedure: Perform the ELISA according to the kit protocol. This typically involves coating a microplate with a capture antibody, adding the samples and standards, incubating with a detection antibody, and then adding a substrate to produce a colorimetric signal.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the concentration of pTau in the tumor samples. Normalize the pTau concentration to the total protein concentration of the lysate.
Visualizing Key Processes
To further clarify the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Hypothetical signaling pathway of this compound and related biomarkers.
Caption: Experimental workflow for validating candidate biomarkers.
Caption: Logical steps in the biomarker validation process.
Conclusion
The successful development of a novel therapeutic agent like this compound is intrinsically linked to the identification of robust predictive biomarkers. This guide provides a framework for the comparative validation of potential biomarkers for antimicrotubule agents. By employing rigorous experimental protocols and a systematic approach to data analysis, researchers can identify and validate biomarkers that will ultimately enable the personalized and effective use of this compound in the clinic. The provided hypothetical data and visualizations serve as a practical resource for designing and interpreting biomarker validation studies in the context of novel drug development.
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Echitoveniline
Disclaimer: The following guidance is based on established safety protocols for handling hazardous chemicals in a laboratory setting. As specific toxicological and reactivity data for "Echitoveniline" are not publicly available, these recommendations should be considered general best practices. A substance-specific Safety Data Sheet (SDS) must be consulted if available, and a comprehensive risk assessment should be performed before handling this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling potentially hazardous substances.[1][2][3][4] The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for toxic and hazardous chemicals.[5][6]
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, vapors, and aerosols.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with the substance.[5][8] Double-gloving is recommended. |
| Body Protection | A lab coat or a chemical-resistant apron | To protect against spills and contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH/MSHA approved respirator | To be used in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors or aerosols.[6][7] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to mitigate risks. The following step-by-step plan outlines the key phases of working with this compound.
Preparation and Pre-Handling
-
Consult the SDS: Before any work begins, thoroughly review the Safety Data Sheet for this compound. If an SDS is not available, treat the substance as highly toxic.
-
Work Area Setup: All work must be conducted in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[7]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible and in good working order.[7]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
Handling and Experimental Procedures
-
Aliquotting and Weighing: Whenever possible, handle this compound in the smallest quantities required for the experiment. Use appropriate tools and techniques to minimize the generation of dust or aerosols.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[7] Monitor the reaction closely for any signs of uncontrolled exothermic activity.
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate deactivating agent or a suitable cleaning solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[8]
Waste Disposal
-
Waste Segregation: All waste contaminated with this compound, including excess material, contaminated PPE, and cleaning materials, must be segregated into a clearly labeled, sealed, and chemical-resistant waste container.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and alert others. If the spill is small and you are trained to do so, contain the spill using a spill kit. For large spills, contact your institution's emergency response team. |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. 182 Healthcare: Ethylene Oxide Safety [oshacademy.com]
- 2. eigshop.com [eigshop.com]
- 3. athome.medline.com [athome.medline.com]
- 4. guillevin.com [guillevin.com]
- 5. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
